molecular formula C14H18ClN3 B2731092 4-(1-Piperazinylmethyl)quinoline Hydrochloride CAS No. 1986372-01-3

4-(1-Piperazinylmethyl)quinoline Hydrochloride

Cat. No.: B2731092
CAS No.: 1986372-01-3
M. Wt: 263.77
InChI Key: IFRGSZIKCLSKHG-UHFFFAOYSA-N
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Description

4-(1-Piperazinylmethyl)quinoline Hydrochloride is a chemical research reagent based on the quinoline-piperazine hybrid structure, a scaffold recognized in medicinal chemistry for its potential in developing novel bioactive molecules . This specific hybrid structure combines two privileged pharmacophores: the quinoline ring, a common framework in antimicrobial research , and the piperazine moiety, which often contributes to favorable water solubility and pharmacokinetic properties . While the exact biological profile of this specific compound requires further investigation, analogous quinoline-piperazine hybrids have demonstrated significant potential in scientific research. Notably, such hybrids have shown promising antibiotic activity against Gram-positive bacteria like Staphylococcus aureus . Furthermore, researchers have explored similar structures incorporating a quinoline moiety for multifunctional ligands in neuroscience, particularly for targets related to the central nervous system . This product is intended for research purposes only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRGSZIKCLSKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NC3=CC=CC=C23.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(1-Piperazinylmethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1986372-01-3 Chemical Class: Quinoline-Piperazine Hybrid Scaffold Document Type: Technical Guide & Application Whitepaper

Executive Summary

4-(1-Piperazinylmethyl)quinoline hydrochloride (CAS 1986372-01-3) represents a "privileged scaffold" in modern medicinal chemistry. It fuses the pharmacologically active quinoline core—historically significant in antimalarial and antibacterial therapeutics—with a piperazine moiety via a methylene bridge. This specific architecture serves as a critical bifunctional building block : the quinoline ring acts as a π-stacking anchor for ATP-binding pockets (kinases) or DNA intercalation, while the piperazine nitrogen provides a solubilizing, modifiable handle for optimizing pharmacokinetic profiles (ADME).

This guide details the synthesis, physicochemical properties, and application of this core in developing VEGFR-2 inhibitors, KRAS G12C antagonists, and next-generation anti-infectives.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name 4-(piperazin-1-ylmethyl)quinoline hydrochloride
Molecular Formula C₁₄H₁₅N₃ · xHCl (Typically mono- or dihydrochloride)
Molecular Weight ~263.77 g/mol (for monohydrochloride)
Free Base MW 227.31 g/mol
Solubility High in Water, DMSO, Methanol (Salt form); Low in Hexane/Et₂O
pKa (Calc.) ~9.8 (Piperazine NH), ~4.9 (Quinoline N)
Appearance Off-white to pale yellow hygroscopic solid
Structural Significance

The methylene bridge (-CH2-) interrupts the conjugation between the quinoline and piperazine rings. This disruption allows the piperazine ring to adopt a chair conformation, projecting substituents into solvent-exposed regions of a protein binding pocket, which is crucial for improving the LogD and metabolic stability of drug candidates.

Synthetic Methodologies

To ensure high purity for biological screening, a Stepwise Protection Strategy is recommended over direct alkylation to prevent the formation of bis-quinoline byproducts.

Protocol A: High-Fidelity Synthesis (Recommended for R&D)

Objective: Synthesis of mono-substituted 4-(1-piperazinylmethyl)quinoline without dimerization.

Reagents: 4-(Chloromethyl)quinoline hydrochloride, N-Boc-piperazine, K₂CO₃, Acetonitrile (ACN), HCl/Dioxane.

  • Nucleophilic Substitution:

    • Charge a reaction vessel with 4-(Chloromethyl)quinoline (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous ACN.

    • Add K₂CO₃ (3.0 eq) to scavenge acid.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5) for disappearance of the alkyl chloride.

    • Mechanism:[1] SN2 attack of the secondary piperazine amine on the benzylic-like methylene carbon.

  • Workup:

    • Filter inorganic salts while hot. Concentrate the filtrate.

    • Redissolve in EtOAc and wash with water/brine to remove residual salts.

  • Deprotection & Salt Formation:

    • Dissolve the Boc-intermediate in minimal 1,4-dioxane.

    • Add 4M HCl in dioxane (5–10 eq) at 0°C. Stir at RT for 2 hours.

    • The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether to remove Boc-byproducts.

Protocol B: Direct Alkylation (Industrial/Scale-up)

Note: Requires excess piperazine to minimize dimer formation.

  • React 4-(Chloromethyl)quinoline with Piperazine (5.0 eq) in Ethanol at reflux.

  • The large excess of piperazine statistically favors mono-alkylation.

  • Post-reaction, excess piperazine is removed via sublimation or selective aqueous extraction (pH adjustment).

Visualization: Synthetic Pathway

Synthesis SM1 4-Chloromethyl quinoline Inter Intermediate: N-Boc-4-(piperazinylmethyl) quinoline SM1->Inter K2CO3, ACN Reflux, 6h (SN2 Reaction) SM2 N-Boc-Piperazine SM2->Inter Final Target: 4-(1-Piperazinylmethyl) quinoline HCl Inter->Final 4M HCl/Dioxane Deprotection

Caption: Figure 1. Stepwise synthesis preventing dimerization via Boc-protection strategy.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR-2 & KRAS)

The 4-aminoquinoline scaffold is a bioisostere for the quinazoline core found in drugs like Gefitinib.

  • Mechanism: The quinoline nitrogen accepts a hydrogen bond from the "hinge region" of the kinase ATP-binding site.

  • Role of Piperazine: It extends into the ribose-binding pocket or the solvent front, often forming salt bridges with residues like Asp1046 (in VEGFR-2). This interaction is critical for potency and selectivity.

Antidiabetic Agents (α-Glucosidase)

Recent studies identify this scaffold as a potent inhibitor of α-glucosidase. The quinoline ring engages in


-

stacking with aromatic residues (e.g., Phe/Tyr) in the enzyme's active site, while the piperazine tail mimics the sugar moiety, blocking substrate access.
Antimalarial & Antimicrobial

Derived from the Chloroquine lineage, this molecule retains activity against DNA gyrase and heme polymerization. The methylene bridge alters the pKa profile, potentially overcoming resistance mechanisms associated with chloroquine transporter mutations (PfCRT).

Visualization: Pharmacophore Logic

Pharmacophore Quinoline Quinoline Core (Hinge Binder / Intercalator) Linker Methylene Bridge (Conformational Decoupler) Quinoline->Linker Kinase Target: Kinase (VEGFR-2) H-Bond @ Cys919 Quinoline->Kinase H-Bond Acceptor Enzyme Target: α-Glucosidase π-π Stacking Quinoline->Enzyme Hydrophobic Interaction Piperazine Piperazine Ring (Solubility / Salt Bridge) Linker->Piperazine Piperazine->Kinase Ionic Interaction (Asp)

Caption: Figure 2. Pharmacophore mapping of the scaffold against key biological targets.

Analytical Characterization & Handling

Quality Control Parameters
  • HPLC: C18 Column, Gradient 5% -> 95% ACN/Water (0.1% TFA). The basic quinoline/piperazine nitrogens may tail; use TFA or high pH buffer (Ammonium Bicarbonate) to sharpen peaks.

  • 1H NMR (DMSO-d6):

    • Quinoline aromatic protons:

      
       7.5 – 8.9 ppm (Multiplets).
      
    • Benzylic CH2:

      
       ~4.0 ppm (Singlet).
      
    • Piperazine CH2:

      
       2.5 – 3.5 ppm (Broad multiplets depending on salt form).
      
Stability & Storage
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid state for >2 years. In solution (water/buffer), the free base is prone to oxidation over time; prepare fresh or store frozen.

References

  • Antidiabetic Potential: Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Bioorganic Chemistry, 2024.[2] Link

  • Anticancer (VEGFR-2): Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 2021. Link

  • KRAS Inhibition: Stereoselective synthesis of a KRAS G12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry, 2025.[3][4] Link

  • Antimicrobial Activity: Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 2016. Link

  • Crystallography & Structure: Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints, 2025.[3][4][5][6] Link

Sources

Comprehensive Technical Guide: 4-(Piperazin-1-ylmethyl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperazin-1-ylmethyl)quinoline HCl (CAS: 1986372-01-3 for the HCl salt) is a high-value heterocyclic building block in medicinal chemistry.[1] Unlike its structural cousin 4-(piperazin-1-yl)quinoline, which features a direct nitrogen-to-aromatic bond, this compound incorporates a methylene bridge (-CH₂-) between the quinoline pharmacophore and the piperazine ring.

This structural nuance significantly alters its physicochemical profile: it interrupts the conjugation between the rings, increases the basicity of the piperazine nitrogens, and introduces a flexible rotatable bond. It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., VEGFR-2), serotonin receptor ligands, and novel antimicrobial agents where the quinoline acts as an intercalator or hydrophobic anchor and the piperazine provides water solubility and hydrogen-bonding capabilities.

Part 1: Chemical Architecture & Properties[2]

Structural Analysis

The molecule consists of three distinct domains, each serving a specific function in drug design:

DomainStructural FeatureMedicinal Chemistry Role
Core Scaffold Quinoline RingPlanar aromatic system capable of

-

stacking (intercalation) and hydrophobic pocket binding.
Linker Methylene Bridge (-CH₂-)Decoupler: Prevents resonance between the piperazine lone pair and the quinoline ring, maintaining the piperazine's

character and basicity.
Functional Handle Piperazine RingProvides a secondary amine (-NH) for further derivatization (acylation, alkylation, sulfonylation) and improves aqueous solubility.
Physicochemical Profile
  • Molecular Formula:

    
     (typically di-hydrochloride).
    
  • Molecular Weight (Free Base): 227.31 g/mol .

  • Basicity (pKa):

    • 
       (Piperazine, distal): ~9.8 (Highly basic, protonated at physiological pH).
      
    • 
       (Piperazine, proximal): ~5.5–6.0 (Lower due to inductive effect of benzyl-like quinoline).
      
    • 
       (Quinoline): ~4.9.
      
  • Solubility: The HCl salt is highly soluble in water (>50 mg/mL) and methanol; sparingly soluble in dichloromethane or hexanes.

Part 2: Synthetic Methodologies

The synthesis of 4-(piperazin-1-ylmethyl)quinoline requires careful control to prevent bis-alkylation (where one piperazine molecule reacts with two quinoline electrophiles).

Primary Route: Nucleophilic Substitution

This is the industry-standard protocol due to the commercial availability of 4-(chloromethyl)quinoline hydrochloride.

Reaction Logic: The reaction involves an


 displacement of the chloride by the piperazine nitrogen.
  • Challenge: The product contains a secondary amine that is still nucleophilic, risking the formation of the symmetrical dimer (bis-quinoline).

  • Solution: Use a large excess of piperazine (3–5 equivalents) to statistically favor the mono-substituted product.

Protocol 1: Substitution via 4-(Chloromethyl)quinoline
  • Reagents:

    • 4-(Chloromethyl)quinoline HCl (1.0 eq)

    • Piperazine (anhydrous) (5.0 eq)

    • Potassium Carbonate (

      
      ) (3.0 eq)
      
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Suspend 4-(chloromethyl)quinoline HCl and

      
       in ACN under nitrogen.
      
    • Add piperazine in one portion.

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH
      
      
      
      90:9:1).
    • Note: The starting material (chloride) is less polar; the product will stay near the baseline without ammonia.

  • Work-up (Critical for Purity):

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate solvent.[2][3]

    • Purification: Dissolve residue in water. Extract non-polar impurities with Ethyl Acetate. Basify aqueous layer to pH >12 with NaOH. Extract product into DCM (3x).

    • Salt Formation: Treat the DCM layer with 4M HCl in dioxane to precipitate the target as a hydrochloride salt.

Alternative Route: Reductive Amination

Used when the aldehyde precursor is more accessible or to avoid dimer formation completely.

  • Reagents: Quinoline-4-carbaldehyde, N-Boc-piperazine,

    
    .
    
  • Step 1: React aldehyde with N-Boc-piperazine in DCM to form the imine/iminium species.

  • Step 2: Add

    
     to reduce to the amine.
    
  • Step 3: Deprotect Boc group using TFA/DCM or HCl/MeOH.

    • Advantage:[3] Eliminates risk of bis-alkylation.

    • Disadvantage: Two steps; higher cost of reagents.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

G Start 4-(Chloromethyl) quinoline HCl Inter Transition State (SN2 Attack) Start->Inter + Base (K2CO3) - HCl Reagent Piperazine (5.0 eq Excess) Reagent->Inter Product 4-(Piperazin-1-ylmethyl) quinoline Inter->Product Major Pathway (Kinetic Control) SideProduct Bis-alkylated Impurity Inter->SideProduct Minor Pathway (Suppressed by Excess Amine)

Caption: Nucleophilic substitution strategy highlighting the use of excess piperazine to suppress dimer formation.

Diagram 2: Pharmacophore & SAR Logic

SAR Core Quinoline Core Linker Methylene Bridge (-CH2-) Core->Linker Intercalation DNA Intercalation / Hydrophobic Pocket Core->Intercalation Pip Piperazine Ring Linker->Pip Flexibility Rotational Freedom Decoupled Electronics Linker->Flexibility NH Secondary Amine (-NH) Pip->NH Solubility High Aqueous Solubility (Ionizable) Pip->Solubility Deriv Handle for SAR Expansion NH->Deriv

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each chemical domain.

Part 4: Analytical Characterization

To validate the structure, specifically distinguishing it from the direct analogue 4-(piperazin-1-yl)quinoline, focus on the methylene bridge signals.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
     or 
    
    
    
    (due to salt form).
  • Key Diagnostic Peak: The methylene bridge (

    
    ) connecting the quinoline and piperazine.
    
    • Shift:

      
       3.80 – 4.10 ppm (Singlet, 2H).
      
    • Contrast: This peak is absent in 4-(piperazin-1-yl)quinoline.

  • Aromatic Region: Quinoline protons (

    
     7.5 – 9.0 ppm). The H-2 proton (next to nitrogen) is typically the most deshielded doublet around 
    
    
    
    8.8–9.0 ppm.
  • Piperazine Region: Two multiplets around

    
     2.5 – 3.2 ppm (depending on salt state).
    
Mass Spectrometry (LC-MS)[5]
  • Ionization: ESI+

  • Parent Ion:

    
     (for free base 
    
    
    
    ).
  • Fragmentation:

    • Loss of piperazine fragment often yields the quinolyl-methyl carbocation (

      
       ~142).
      

Part 5: Applications & Handling

Medicinal Chemistry Utility

This scaffold is a "privileged structure" in drug discovery:

  • Kinase Inhibitors: The quinoline binds the ATP pocket, while the piperazine extends into the solvent-exposed region, often derivatized with ureas or amides to interact with specific residues (e.g., Asp-Phe-Gly motif).

  • Antimicrobials: Used to synthesize hybrids like 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol , which show potent activity against Gram-positive bacteria by chelating metals and disrupting cell walls [1].

  • CNS Agents: The basic nitrogen mimics the side chain of neurotransmitters (serotonin/dopamine), making it a scaffold for 5-HT receptor antagonists.

Handling & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at

    
    .
    
  • Reactivity: The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric

    
     for prolonged periods in solution. Always handle the free base under inert atmosphere (Argon/Nitrogen).
    

References

  • Synthesis and Biological Activity of Quinolin-8-ol Derivatives. Source: Journal of Materials and Environmental Science. Context: Details the synthesis of piperazinyl-methyl-quinoline derivatives via nucleophilic substitution and their antibacterial profiling. URL:[Link]

  • Novel quinoline-piperazine hybrids: Design, synthesis and evaluation. Source: RSC Advances (Royal Society of Chemistry). Context: Provides NMR characterization data (chemical shifts for the methylene bridge) and synthetic protocols for sulfonyl derivatives. URL:[Link]

  • PubChem Compound Summary: 4-Methyl-2-piperazin-1-yl-quinoline. Source: National Center for Biotechnology Information (NCBI). Context: While referencing a structural isomer, this source provides validated physical property data and safety protocols relevant to the piperazinyl-quinoline class. URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Formula of Piperazine-Quinoline Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of molecular weight and chemical formulas for piperazine-quinoline hybrids, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for accurate and reliable characterization in a drug discovery and development context.

Introduction: The Significance of Piperazine-Quinoline Hybrids

Quinoline, a heterocyclic aromatic compound with the molecular formula C₉H₇N, and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as piperazine, has emerged as a powerful strategy in drug design. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (C₄H₁₀N₂), often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, to the parent molecule.[3][4]

The resulting piperazine-quinoline hybrids are a diverse class of molecules with promising therapeutic applications, including the development of new agents against drug-resistant tuberculosis and various cancers.[5][6][7] Accurate determination of their molecular weight and elemental composition is a critical first step in the drug development pipeline. This information confirms the successful synthesis of the target compound, establishes its purity, and is a prerequisite for all subsequent biological and pharmacological evaluations.

Theoretical Determination of Molecular Formula and Weight

Prior to any experimental analysis, the theoretical molecular formula and molecular weight of a target piperazine-quinoline hybrid must be calculated. This serves as the benchmark against which all experimental data are compared.

Building the Molecular Formula

The molecular formula is determined by summing the constituent atoms of the quinoline core, the piperazine linker, and any appended substituents. It is crucial to account for every atom and its multiplicity.

Example: Consider a hypothetical hybrid consisting of a 4-methoxy-6-fluoroquinoline core linked to a piperazine ring, which is further substituted with a 2-fluorobenzenesulfonyl group.

  • Quinoline core (4-methoxy-6-fluoroquinoline): C₁₀H₈FNO

  • Piperazine linker: C₄H₈N₂ (note: two hydrogens are lost upon substitution)

  • Substituent (2-fluorobenzenesulfonyl): C₆H₄FO₂S

Combined Molecular Formula: C₂₀H₁₉F₂N₃O₃S

Calculating the Monoisotopic Mass and Average Molecular Weight
  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This is the value typically observed in high-resolution mass spectrometry.

  • Average Molecular Weight (or Molar Mass): Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is used for stoichiometric calculations in chemical reactions.

ElementMonoisotopic Mass (Da)Average Atomic Weight ( g/mol )
Carbon (C)12.0000012.011
Hydrogen (H)1.007831.008
Nitrogen (N)14.0030714.007
Oxygen (O)15.9949115.999
Fluorine (F)18.9984018.998
Sulfur (S)31.9720732.06

For our example (C₂₀H₁₉F₂N₃O₃S):

  • Monoisotopic Mass: (20 * 12.00000) + (19 * 1.00783) + (2 * 18.99840) + (3 * 14.00307) + (3 * 15.99491) + (1 * 31.97207) = 447.1064 Da

  • Average Molecular Weight: (20 * 12.011) + (19 * 1.008) + (2 * 18.998) + (3 * 14.007) + (3 * 15.999) + (1 * 32.06) = 447.45 g/mol

Experimental Verification: A Self-Validating System

Experimental determination of molecular weight and formula relies on a combination of techniques that provide complementary information, creating a self-validating system for structural confirmation.

Mass Spectrometry: The Gold Standard for Molecular Weight

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides a direct and highly accurate measurement of the molecular weight.

Causality Behind Experimental Choices:

  • Ionization Technique: The choice of ionization method is critical and depends on the polarity and thermal stability of the analyte.

    • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation.[8][9] While it can provide valuable structural information, the molecular ion peak may be weak or absent for complex molecules like piperazine-quinoline hybrids.

    • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules.[10] It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for clear determination of the molecular weight with minimal fragmentation.[10] For piperazine-quinoline hybrids, which possess basic nitrogen atoms, ESI in positive ion mode is the preferred method.

  • Mass Analyzer: The choice of mass analyzer determines the resolution and accuracy of the measurement.

    • Quadrupole: Offers good sensitivity and speed but lower resolution.

    • Time-of-Flight (TOF): Provides high resolution and accurate mass measurements (typically within 5 ppm), enabling the determination of the elemental composition from the exact mass.[10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Sample Preparation: Dissolve a small amount (typically <1 mg) of the purified piperazine-quinoline hybrid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) facilitates the evaporation of the solvent, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the TOF mass analyzer, where their m/z is determined based on the time it takes for them to travel a fixed distance.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The measured accurate mass is then compared to the theoretical monoisotopic mass of the expected formula. Software tools can be used to predict the elemental composition based on the accurate mass and isotopic pattern.

Diagram: Experimental Workflow for HRMS Analysis

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Sample Purified Hybrid Dissolution Dissolve in Solvent Sample->Dissolution ESI Electrospray Ionization (+ve mode) Dissolution->ESI TOF Time-of-Flight Mass Analyzer ESI->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum ([M+H]⁺ peak) Detector->Spectrum Comparison Compare Measured vs. Theoretical Mass Spectrum->Comparison Formula_Confirmation Confirm Molecular Formula Comparison->Formula_Confirmation

Caption: Workflow for molecular weight and formula determination using ESI-TOF HRMS.

Elemental Analysis: Confirming the Elemental Composition

Elemental analysis (EA), specifically CHNS analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound.[11][12][13][14][15] This technique serves as an orthogonal method to validate the molecular formula determined by HRMS.

Causality Behind Experimental Choices:

The principle of EA is based on the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. This method provides a bulk analysis of the sample, and its accuracy is highly dependent on the purity of the compound. An accepted deviation of experimental results from the calculated values is typically within ±0.4%.

Experimental Protocol: CHNS Combustion Analysis

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried piperazine-quinoline hybrid into a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature (≈900-1000 °C) combustion furnace rich in oxygen. The sample undergoes complete combustion.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, SO₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula.

Diagram: Logical Relationship in Structural Confirmation

Structural_Confirmation Proposed_Structure Proposed Hybrid Structure Theoretical_Calc Theoretical Calculations (Formula & MW) Proposed_Structure->Theoretical_Calc HRMS High-Resolution Mass Spec. (Accurate Mass) Theoretical_Calc->HRMS Compare EA Elemental Analysis (%C, H, N, S) Theoretical_Calc->EA Compare Confirmed_Structure Confirmed Structure HRMS->Confirmed_Structure Validates MW EA->Confirmed_Structure Validates Formula

Caption: Interdependence of theoretical and experimental data for structural validation.

Data Presentation: Summarizing Key Information

For a series of synthesized piperazine-quinoline hybrids, it is essential to present the molecular formula and weight data in a clear and concise tabular format.

Table 1: Molecular Formula and Weight Data for a Series of Piperazine-Quinoline Hybrids

Compound IDMolecular FormulaTheoretical Monoisotopic Mass (Da)[M+H]⁺ Found (HRMS)Δ (ppm)Theoretical Elemental Composition (%)Experimental Elemental Composition (%)
PQH-01 C₂₀H₁₉F₂N₃O₃S447.1064448.1137-1.8C: 53.68, H: 4.28, N: 9.39, S: 7.16C: 53.55, H: 4.31, N: 9.45, S: 7.09
PQH-02 C₂₁H₂₂FN₃O₃S431.1369432.14420.7C: 58.45, H: 5.14, N: 9.74, S: 7.43C: 58.60, H: 5.09, N: 9.68, S: 7.49
PQH-03 C₂₂H₂₅N₃O₃S427.1617428.1690-1.2C: 61.80, H: 5.89, N: 9.83, S: 7.50C: 61.71, H: 5.95, N: 9.77, S: 7.58

Note: The [M+H]⁺ value is reported for the found mass, as this is what is directly observed in ESI-MS. The mass of the proton (1.00728 Da) is subtracted before calculating the mass difference (Δ) in parts per million (ppm).

Conclusion: Ensuring Scientific Integrity

The accurate determination of the molecular weight and formula of piperazine-quinoline hybrids is a foundational aspect of drug discovery and development. By employing a multi-faceted approach that combines theoretical calculations with high-resolution mass spectrometry and elemental analysis, researchers can establish a self-validating system that ensures the identity and purity of their synthesized compounds. This rigorous characterization provides the necessary confidence to proceed with further preclinical and clinical investigations, ultimately contributing to the development of novel and effective therapeutics.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Precise Group. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339. Retrieved from [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • ResearchGate. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Retrieved from [Link]

  • Gnanavelu, K., Kumar, V. K. S., Eswaran, S., & Sivashanmugam, K. (2023). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC medicinal chemistry, 14(1), 183–189. Retrieved from [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of agricultural and food chemistry, 63(24), 5846–5854. Retrieved from [Link]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. Retrieved from [Link]

  • Malaria World. (2025, April 9). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Retrieved from [Link]

  • Moleele, S. S., Singh, K., & Chibale, K. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2253. Retrieved from [Link]

  • Gnanavelu, K., et al. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 14(1), 183-189. Retrieved from [Link]

  • Sharma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23539-23563. Retrieved from [Link]

  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

  • Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of several anticancer 4‐piperazinylquinoline hybrids.... Retrieved from [Link]

  • Wiley. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • Giorgi, G., et al. (1990). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 1(5), 406-414. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

Sources

4-(1-Piperazinylmethyl)quinoline hydrochloride SDS safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(1-Piperazinylmethyl)quinoline Hydrochloride Safety, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Architecture

The Privileged Scaffold 4-(1-Piperazinylmethyl)quinoline hydrochloride represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By bridging a lipophilic quinoline core with a hydrophilic, ionizable piperazine ring via a methylene linker, this compound serves as a critical intermediate in the development of antimalarials (chloroquine analogs), serotonin receptor modulators (5-HT1A/2A), and novel antibacterial agents.

Its hydrochloride salt form enhances aqueous solubility, facilitating biological assays, but introduces specific handling challenges related to hygroscopicity and acidity.

Table 1: Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 4-(1-Piperazinylmethyl)quinoline hydrochloride
CAS Number 1986372-01-3 (HCl salt); 100643-71-8 (Free base)
Molecular Formula C₁₄H₁₇N₃ · xHCl (Typically mono- or dihydrochloride)
Molecular Weight 227.31 g/mol (Free base) + 36.46 (per HCl)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in Hexane, DCM
pKa (Calc.) ~8.5 (Piperazine secondary amine), ~4.9 (Quinoline N)

Part 2: Comprehensive Hazard Analysis (SDS Synthesis)

Expert Insight: Unlike simple inorganic salts, this compound combines the corrosive potential of a hydrochloride acid salt with the bioactive nature of a nitrogen mustard-like pharmacophore. The primary risks are not just acute toxicity, but sensitization and mucous membrane destruction.

Hazard Classification (GHS/CLP)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3]

Mechanistic Toxicology

The piperazine ring contains a secondary amine. Upon contact with moist mucous membranes (eyes/lungs), the hydrochloride salt dissociates, locally lowering pH while the organic amine interacts with protein residues. This "double-action" mechanism drives the severe irritation potential.

Diagram 1: Safety & Exposure Response Protocol

This decision matrix outlines the immediate actions required upon exposure, prioritizing neutralization and dilution.[4]

SafetyProtocol Start Exposure Incident Type Identify Contact Type Start->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inh Evacuate to Fresh Air Sit Upright (90°) Inhalation->Action_Inh Respiratory Distress Action_Skin Brush off Dry Particles Wash with Soap/Water (15 min) Skin->Action_Skin Burning/Redness Action_Eye Rinse with Saline/Water (15 min) Remove Contacts Eye->Action_Eye Pain/Blurring Medical Seek Medical Attention (Bring SDS) Action_Inh->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Standardized exposure response workflow emphasizing immediate decontamination prior to medical intervention.

Part 3: Handling, Storage & Stability Protocols

The Hygroscopicity Challenge As a hydrochloride salt of a secondary amine, this compound is hygroscopic . Exposure to ambient moisture leads to the formation of a sticky gum, which complicates accurate weighing and can accelerate hydrolytic degradation.

Protocol: The "Dry-Chain" Storage System

  • Primary Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation of the quinoline ring).

  • Atmosphere: Headspace purged with Argon or Nitrogen.

  • Secondary Containment: Sealed desiccator containing activated silica gel or Drierite®.

  • Temperature: Store at 2–8°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Solubility & Workup Insight

  • Acidic pH: Soluble in water.

  • Basic pH (>10): The free base precipitates or becomes extractable into organic solvents (DCM/Ethyl Acetate).

  • Critical Step: When using the HCl salt in organic synthesis, you must often add a scavenger base (e.g., Triethylamine or DIPEA) to liberate the nucleophilic secondary amine.

Part 4: Synthetic Utility & Experimental Workflows

This molecule is primarily used as a nucleophilic building block. The secondary amine on the piperazine ring is highly reactive toward electrophiles (acyl chlorides, alkyl halides, isocyanates).

Workflow A: Synthesis of the Core Scaffold

The most robust route to 4-(1-piperazinylmethyl)quinoline involves the nucleophilic substitution of 4-chloromethylquinoline or the reductive amination of quinoline-4-carboxaldehyde.

Workflow B: Application (Amide Coupling)

Scenario: Attaching a fluorophore or drug pharmacophore to the piperazine tail.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-(1-piperazinylmethyl)quinoline HCl in dry DMF.

  • Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine). Note: Extra base is needed to neutralize the HCl salt and the generated acid.

  • Activation: In a separate vessel, activate the carboxylic acid partner (1.1 eq) with HATU (1.1 eq) in DMF for 15 minutes.

  • Coupling: Add the activated acid solution to the quinoline amine solution.

  • Reaction: Stir at RT for 4–12 hours under N₂.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes acid), then Brine. Dry over Na₂SO₄.

Diagram 2: Synthetic Logic Flow

Visualizing the transformation from raw materials to functionalized drug candidate.

SynthesisWorkflow SM1 4-Chloromethyl quinoline Step1 SN2 Substitution (K2CO3, MeCN, Reflux) SM1->Step1 SM2 Boc-Piperazine SM2->Step1 Inter1 Boc-Protected Intermediate Step1->Inter1 Step2 Deprotection (HCl/Dioxane) Inter1->Step2 Product 4-(1-Piperazinylmethyl) quinoline HCl Step2->Product App Drug Discovery (Amide Coupling) Product->App Next Step

Caption: Synthetic route via Boc-protection strategy to ensure product purity and avoid polymerization.

Part 5: Waste Management & Ecological Impact

Disposal Protocol

  • Do NOT flush down the drain.[3] Quinoline derivatives can be toxic to aquatic life (long-term adverse effects).

  • Neutralization: Dissolve in a combustible solvent (acetone/ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides).

  • Spill Cleanup: Dampen spilled solid with water to prevent dusting, cover with inert absorbent (vermiculite), and place in a closed container.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-(Piperazin-1-ylmethyl)quinoline hydrochloride. Merck KGaA.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12236109 (Free Base). PubChem.

  • Douelle, F., et al. (2011). "Design and synthesis of orally bioavailable piperazine substituted 4(1H)-quinolones with potent antimalarial activity." Journal of Medicinal Chemistry. (Contextualizing the scaffold utility).

  • Fisher Scientific. (2024).[2] General Handling of Hygroscopic Hydrochloride Salts.

Sources

Methodological & Application

Synthesis of 4-(1-Piperazinylmethyl)quinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 4-(1-Piperazinylmethyl)quinoline from 4-chloromethylquinoline and piperazine. This reaction proceeds via a nucleophilic substitution mechanism, a fundamental transformation in organic chemistry. This document provides a robust, step-by-step protocol for researchers, scientists, and professionals in drug development. It encompasses a thorough examination of the reaction mechanism, safety protocols, and analytical techniques for the characterization of the final product. The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds.[1][2][3][4][5][6][7] This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a vital heterocyclic aromatic compound that forms the structural backbone of a wide array of synthetic compounds with diverse and potent biological activities.[1][2][3][4][5][6][7] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][3][6][7][8] The introduction of a piperazine group at the 4-position of the quinoline ring can significantly modulate the physicochemical properties of the molecule, such as solubility and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[9] The target compound, 4-(1-Piperazinylmethyl)quinoline, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of 4-(1-Piperazinylmethyl)quinoline from 4-chloromethylquinoline proceeds through a classic bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the piperazine, acting as the nucleophile, attacks the electrophilic carbon atom of the chloromethyl group on the quinoline ring. The nitrogen atom of the piperazine, with its lone pair of electrons, forms a new carbon-nitrogen bond, while simultaneously displacing the chloride ion, which acts as the leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperazine and driving the reaction to completion.

Caption: Nucleophilic substitution of 4-chloromethylquinoline with piperazine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(1-Piperazinylmethyl)quinoline.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Chloromethylquinoline hydrochloride≥98%Commercially Available3747-74-8
Piperazine≥99%Commercially Available110-85-0
Triethylamine (TEA)≥99.5%Commercially Available121-44-8
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/AN/A
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11][12][13]

Handling of Reagents:

  • 4-Chloromethylquinoline hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11]

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[13] May cause an allergic skin reaction.[13] Handle in a well-ventilated area, preferably a chemical fume hood.[11][13]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. Handle with extreme caution in a fume hood.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a well-ventilated fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[13] Remove contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

Synthetic Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloromethylquinoline hydrochloride (5.0 g, 23.4 mmol).

  • Addition of Reagents: Add anhydrous dimethylformamide (DMF, 100 mL) to the flask and stir until the solid is partially dissolved. Add piperazine (10.1 g, 117 mmol, 5 equivalents) to the mixture. The large excess of piperazine serves both as a nucleophile and a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

  • Alternative Base: Alternatively, a stoichiometric amount of piperazine (2.0 g, 23.4 mmol) can be used in the presence of an external base like triethylamine (TEA, 6.5 mL, 46.8 mmol, 2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of dichloromethane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing the polarity to 95:5 dichloromethane:methanol).

  • Fraction Collection: Collect the fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-(1-Piperazinylmethyl)quinoline as a solid.

Key Reaction Parameters
ParameterValueRationale
Stoichiometry (Piperazine)5 equivalentsActs as both nucleophile and base, driving the reaction to completion.
SolventDMFA polar aprotic solvent that facilitates SN2 reactions.
Temperature80 °CProvides sufficient energy to overcome the activation barrier without significant side product formation.[8]
Reaction Time4-6 hoursTypically sufficient for complete conversion as monitored by TLC.
Expected Yield70-85%Based on typical literature reports for similar transformations.[8]

Analytical Characterization

The identity and purity of the synthesized 4-(1-Piperazinylmethyl)quinoline should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the quinoline and piperazine protons. The methylene protons connecting the two rings will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Mass spectrometry will be used to determine the molecular weight of the product. The expected molecular ion peak will confirm the successful synthesis.

High-Performance Liquid Chromatography (HPLC)
  • HPLC analysis is crucial for determining the purity of the final compound. A single sharp peak indicates a high degree of purity.[15]

Caption: Workflow for purification and characterization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-(1-Piperazinylmethyl)quinoline. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for further drug discovery and development efforts. The emphasis on understanding the underlying reaction mechanism and the importance of thorough analytical characterization ensures the integrity and reproducibility of the scientific process.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved from [Link]

  • Benkherrou, S., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Applicable Chemistry, 6(5), 843-850.
  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Guedes, R. C., et al. (2022). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 11(10), e202200140.
  • Murugavel, S., et al. (2022). Synthesis, characterization, pharmacological, molecular modeling and antimicrobial activity evaluation of novel isomer quinoline derivatives.
  • Google Patents. (2015). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Kumar, A., et al. (2018). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 157, 1030-1044.
  • Wicht, K. J., et al. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 57(15), 6345-6357.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Singh, R., & Singh, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kumar, A., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 8(52), 29683-29696.
  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Szabó, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929.
  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
  • Wang, Y., et al. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Malaria Journal, 13, 403.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

Application Note: Nucleophilic Substitution Methods for Piperazine-Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine-quinoline motif represents a privileged pharmacophore in medicinal chemistry, serving as the core structure for antimalarials (e.g., chloroquine analogues), kinase inhibitors, and efflux pump inhibitors. This application note provides a comprehensive technical guide to synthesizing these hybrids via Nucleophilic Aromatic Substitution (


). We move beyond basic textbook definitions to explore the kinetic drivers, regioselectivity, and catalytic strategies required for high-yield synthesis. Detailed protocols for thermal, microwave-assisted, and Palladium-catalyzed (Buchwald-Hartwig) methods are provided, alongside decision matrices for method selection.

Mechanistic Grounding & Strategic Considerations

The Electrophile: Reactivity of the Quinoline Core

The reactivity of haloquinolines toward nucleophiles is dictated by the electron-deficient nature of the heteroaromatic ring.[1] The nitrogen atom at position 1 exerts a strong inductive ($ -I


 -M $) effect, rendering the C2 and C4 positions highly electrophilic.
  • Regioselectivity (C4 vs. C2): The C4 position is generally more reactive than C2 in

    
     reactions.[2] This is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge is effectively delocalized onto the ring nitrogen.
    
  • Substituent Effects: Electron-withdrawing groups (EWGs) such as

    
     or 
    
    
    
    on the benzenoid ring (positions 5, 6, 7, 8) significantly lower the LUMO energy, accelerating the reaction. For instance, 7-nitro-4-chloroquinoline is orders of magnitude more reactive than 4-chloroquinoline.
  • Leaving Group (LG) Hierarchy: Contrary to

    
    /
    
    
    
    reactions, the rate of
    
    
    is often controlled by the nucleophilic addition step (formation of the Meisenheimer complex). Therefore, highly electronegative leaving groups that stabilize the transition state are preferred: F > Cl > Br > I . However, due to cost and availability, Cl is the industry standard.
The Nucleophile: Piperazine Dynamics

Piperazine is a secondary diamine. A common pitfall is the formation of bis-substituted byproducts (where one piperazine molecule attacks two quinoline rings).

  • Control Strategy: To favor mono-substitution, use a significant molar excess of piperazine (3–5 equivalents) or protect one amine terminus (e.g.,

    
    -Boc-piperazine).
    

Decision Matrix & Workflow

Before selecting a protocol, analyze your substrate using the following logic:

DecisionMatrix Start Start: Analyze Haloquinoline Substrate PosCheck Is the Halogen at C2 or C4? Start->PosCheck ActCheck Are EWGs present (e.g., NO2, CN)? PosCheck->ActCheck Yes MethodC Method C: Buchwald-Hartwig (Pd-Catalyzed) PosCheck->MethodC No (C3, C5-C8) MethodA Method A: Thermal SNAr (Cost-effective, Scalable) ActCheck->MethodA Yes (Highly Activated) MethodB Method B: Microwave SNAr (High Throughput, Difficult Substrates) ActCheck->MethodB No (Unactivated C2/C4) MethodA->MethodB Low Yield/Slow Rate MethodB->MethodC Decomposition/No Reaction

Figure 1: Strategic decision tree for selecting the optimal synthesis method based on substrate electronic properties.

Experimental Protocols

Method A: Classical Thermal (Green/Neat)

Best for: Highly activated substrates (e.g., 4,7-dichloroquinoline) and large-scale synthesis.

Principle: Utilizing the nucleophile (piperazine) as both the reactant and the solvent ("neat" conditions) drives the reaction equilibrium forward via mass action and eliminates the need for environmentally hazardous solvents.

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, add 1.0 eq of 4-chloroquinoline derivative and 4.0–5.0 eq of piperazine (solid).

  • Heat: Heat the mixture to 120–140 °C (oil bath). The piperazine will melt (mp ~106 °C), creating a homogeneous melt.

  • Monitor: Stir for 2–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup (Precipitation): Cool the reaction mixture to ~80 °C. Slowly add water (approx. 10 mL per gram of substrate) with vigorous stirring. The product often precipitates as a free base.

  • Purification: Filter the solid. Wash with excess water to remove unreacted piperazine. Recrystallize from Ethanol/Water if necessary.

Expert Insight: If the product does not precipitate (oiling out), extract with Ethyl Acetate, wash the organic layer with brine (to remove piperazine), dry over


, and concentrate.
Method B: Microwave-Assisted Synthesis

Best for: Deactivated substrates (e.g., 2-chloroquinoline), library generation, and rapid optimization.

Principle: Dielectric heating provides uniform energy transfer, significantly reducing reaction times from hours to minutes and suppressing side reactions.

Protocol:

  • Charge: In a microwave-safe vial (e.g., 10 mL), add 1.0 eq haloquinoline, 2.0 eq piperazine, and 1.0 eq

    
     (optional, acts as an HCl scavenger).
    
  • Solvent: Add 2–3 mL of Ethanol, Isopropanol, or DMF. (Ethanol is preferred for green chemistry; DMF for solubility issues).

  • Irradiate: Cap the vial. Program the microwave reactor:

    • Temperature: 140–160 °C

    • Time: 10–20 minutes

    • Pressure Limit: 15 bar

  • Workup: Pour the reaction mixture into ice-cold water. Filter the precipitate.[3]

Data Comparison (Thermal vs. Microwave):

ParameterThermal (Method A)Microwave (Method B)
Reaction Time 4 – 12 Hours10 – 20 Minutes
Solvent Neat / DMF / TolueneEtOH / IPA / Neat
Typical Yield 65 – 80%85 – 95%
Energy Efficiency LowHigh
Method C: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated positions (C3, C5-C8) or when


 fails due to steric hindrance.

Principle: Palladium-catalyzed cycle involving oxidative addition of the aryl halide, amine coordination, and reductive elimination.[4]

Protocol:

  • Charge: In a glovebox or under Argon stream, add:

    • 1.0 eq Haloquinoline (Cl or Br)

    • 1.2 eq

      
      -Boc-piperazine (Protection recommended to prevent catalyst poisoning or bridging)
      
    • 0.05 eq (5 mol%)

      
       or 
      
      
      
    • 0.10 eq (10 mol%) Ligand (BINAP or Xantphos)

    • 1.5 eq Base (

      
       or 
      
      
      
      )
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat at 80–110 °C for 12–24 hours under inert atmosphere.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group if free piperazine is required.

Reaction Mechanism ( )

Understanding the mechanism is crucial for troubleshooting. The rate-determining step is typically the nucleophilic attack (Step 1).[1]

SNAr_Mechanism Reactants Reactants: 4-Chloroquinoline + Piperazine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Product Product: 4-(Piperazin-1-yl)quinoline + HCl Intermediate->Product k2 (fast) - Cl⁻

Figure 2: Simplified reaction pathway for the Nucleophilic Aromatic Substitution of 4-chloroquinoline.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion Poor electrophilicity or low temperature.Switch to Method B (Microwave) or use a higher boiling solvent (e.g., Ethylene Glycol).
Bis-substitution Piperazine acts as a linker between two quinolines.Increase Piperazine equivalents to 5.0 eq or use

-Boc-piperazine
.
Product "Oiling Out" Impurities or high solvent retention.Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization.
Black Precipitate Palladium crash-out (Method C).Ensure inert atmosphere (

/Ar). Switch to a more robust precatalyst like XPhos Pd G2 .

References

  • Mechanistic Insight: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Microwave Protocol: Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. National Institutes of Health (PMC). Link

  • Antimalarial Applications: Synthesis of piperazine tethered 4-aminoquinoline-pyrimidine hybrids as potent antimalarial agents.[5][6] Royal Society of Chemistry (RSC). Link

  • Buchwald-Hartwig Scope: Buchwald–Hartwig amination. Wikipedia (General Overview & Key Citations). Link

  • Green Chemistry: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (PMC). Link

Sources

Application Note: High-Precision Design of Piperazine-Quinoline Scaffolds for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in non-small cell lung cancer (NSCLC). While quinazoline-based inhibitors (e.g., Gefitinib, Osimertinib) have defined the landscape, the emergence of resistance mutations—specifically the gatekeeper T790M and the tertiary C797S—necessitates novel scaffold exploration.

This guide details the application of Piperazine-Quinoline scaffolds . Unlike the rigid quinazoline core, the quinoline scaffold offers a distinct vector for substituent attachment at the C4 position. When coupled with a piperazine moiety, this scaffold achieves two critical design goals:

  • Solubility & ADME: The piperazine ring disrupts planarity and provides a basic center for lysosomal trapping or salt formation.

  • Solvent Front Interaction: The piperazine serves as a linker to project "warheads" (e.g., acrylamides) toward Cys797 or to interact with the solvent-exposed ribose pocket, overcoming steric hindrance in mutated active sites.

Phase I: Rational Design & SAR Strategy

Structural Biology of the Binding Mode

The quinoline core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793). The critical design step is the modification at the C4 position.

  • The Hinge Binder: The N1 of the quinoline accepts a H-bond from Met793.

  • The Linker (Piperazine): Attached at C4, the piperazine ring adopts a chair conformation, projecting substituents out of the hydrophobic pocket and into the solvent channel. This is crucial for maintaining potency against the T790M mutant, where the bulky methionine residue crowds the ATP pocket.

Pharmacophore Visualization

The following diagram illustrates the strategic functionalization of the scaffold.

Pharmacophore Quinoline Quinoline Core (Hinge Binder) Met793 Met793 (H-Bonding) Quinoline->Met793 H-Bond Interaction Piperazine Piperazine Linker (Solubilizing/Spacer) Quinoline->Piperazine C4 Attachment Warhead Acrylamide/Side Chain (Cys797 Targeting) Piperazine->Warhead N-Substitution Solvent Solvent Front (Ribose Pocket) Piperazine->Solvent Projects into Warhead->Solvent Covalent Bond (Optional)

Figure 1: Pharmacophore model showing the quinoline core interaction with the hinge region and the piperazine linker projecting into the solvent front.

Phase II: Chemical Synthesis Protocol

Objective: Synthesize 4-(piperazin-1-yl)quinoline derivatives via Nucleophilic Aromatic Substitution (


).
Materials
  • Starting Material: 4-Chloro-3-cyanoquinoline (or substituted variants).

  • Nucleophile: N-Boc-piperazine or substituted phenylpiperazine.

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Base: Triethylamine (Et3N) or

    
    .
    
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of 4-chloroquinoline derivative in iPrOH (10 mL/mmol).

  • Nucleophile Addition: Add 1.2 eq of the piperazine derivative.

  • Catalysis: Add 2.0 eq of Et3N.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
    
    • Critical Note: If conversion is slow due to steric hindrance on the quinoline, switch to microwave irradiation at

      
       for 20 mins.
      
  • Workup: Cool to room temperature. Pour into ice water.

    • Precipitate: If solid forms, filter and wash with cold water/hexane.

    • Extraction: If oil forms, extract with DCM, dry over

      
      .
      
  • Purification: Recrystallize from EtOH or purify via silica gel column chromatography.

Synthesis Start 4-Chloroquinoline + Piperazine Deriv. Cond Reflux (iPrOH, Et3N) 80°C, 4-6h Start->Cond Check TLC Check (Complete?) Cond->Check MW Microwave Irradiation 120°C, 20 min Check->MW No Workup Ice Water Quench & Filtration Check->Workup Yes MW->Workup Final Purified Product (>95% Purity) Workup->Final

Figure 2: Synthesis workflow for piperazine-quinoline coupling via nucleophilic aromatic substitution.

Phase III: Biochemical Validation (Kinase Assay)

Protocol: ADP-Glo™ Kinase Assay (Promega) Purpose: Determine


 against EGFR WT and T790M mutants. This assay is preferred over radioactive methods for its sensitivity and high Z' factor.
Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Kinase Reaction: EGFR + ATP + Poly(Glu,Tyr)

    
     ADP + Phospho-substrate.
    
  • Depletion: ADP-Glo™ Reagent removes unreacted ATP.[1][2]

  • Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a luciferase reaction.[1][2]

Experimental Procedure
  • Preparation: Dilute EGFR enzyme (WT or Mutant) to 0.5 ng/µL in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM

    
    , 0.1mg/mL BSA, 50µM DTT).
    
  • Compound Transfer: Add 1 µL of synthesized inhibitor (serial dilutions in DMSO) to a 384-well white plate.

  • Enzyme Addition: Add 2 µL of EGFR enzyme solution. Incubate 10 min at RT.

  • Substrate Start: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu4, Tyr1)).

  • Reaction: Incubate for 60 mins at RT.

  • ADP-Glo Step: Add 5 µL ADP-Glo™ Reagent.[3] Incubate 40 mins (stops kinase, depletes ATP).

  • Detection Step: Add 10 µL Kinase Detection Reagent.[3] Incubate 30 mins.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis

Fit the RLU (Relative Light Units) vs. log[Inhibitor] to a sigmoidal dose-response equation to calculate


.

Representative Data Format:

Compound IDEGFR WT

(nM)
EGFR T790M

(nM)
Selectivity Index (WT/Mutant)
Gefitinib (Ctrl) 3.5>1000< 0.01
Piperazine-Quinoline 8b 180802.25
Piperazine-Quinoline 3p 1281.5

Note: A Selectivity Index < 1 indicates the compound is more potent against the mutant, a desirable trait for second/third-generation inhibitors.

Phase IV: Cellular Profiling (MTT Assay)

Objective: Assess cellular viability in relevant lung cancer lines.

  • A549: EGFR Wild Type (Sensitivity control).

  • NCI-H1975: EGFR L858R/T790M (Resistance model).

Protocol
  • Seeding: Seed cells in 96-well plates (

    
     cells/well) in RPMI-1640 + 10% FBS. Incubate overnight.
    
  • Treatment: Treat cells with serial dilutions of the piperazine-quinoline derivatives (0.01 – 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at

    
    . Viable mitochondria reduce MTT to purple formazan.[4]
    
  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Causality & Interpretation
  • High Potency in H1975: Indicates the piperazine-quinoline scaffold successfully engages the T790M mutant ATP pocket.

  • Loss of Potency in A549: If the compound kills H1975 but spares A549, it suggests mutant-selectivity , reducing potential skin/gut toxicity (common EGFR side effects).

References

  • Fry, D.W., et al. "Specific inhibition of the epidermal growth factor receptor tyrosine kinase."[5] Science, 1994. (Foundational text on Quinazoline/Quinoline inhibition).

  • Al-Warhi, T., et al. "Design, synthesis and biological evaluation of novel quinoline-piperazine derivatives as potential antitumor agents." Saudi Pharmaceutical Journal, 2020. (Source for Compound 8b/Synthesis conditions).
  • Xu, S., et al. "Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors." Bioorganic & Medicinal Chemistry, 2016.

Sources

Application Note: Optimized Synthesis and Evaluation of Quinoline-Piperazine Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The fluoroquinolone class of antibiotics remains a cornerstone of modern antimicrobial chemotherapy.[1][2][3] The pharmacophore's efficacy relies heavily on the synergy between the quinoline core (responsible for DNA intercalation and enzyme inhibition) and the C-7 piperazine moiety (which dictates spectrum of activity, bioavailability, and solubility).

This application note provides a rigorous, field-validated workflow for synthesizing C-7 substituted quinoline-piperazine conjugates via Nucleophilic Aromatic Substitution (


). Furthermore, it details the downstream biological validation using CLSI-compliant Minimum Inhibitory Concentration (MIC) protocols. This guide addresses common synthetic pitfalls—such as incomplete conversion due to zwitterionic solubility issues—and provides a mechanistic framework for interpreting Structure-Activity Relationship (SAR) data.

Chemical Synthesis: C-7 Piperazinylation Protocol[4][5]

Retrosynthetic Logic

The industry-standard approach for synthesizing agents like Ciprofloxacin or Levofloxacin involves the late-stage introduction of the piperazine ring. The C-7 position of the quinolone core is activated for nucleophilic attack by the electron-withdrawing effects of the C-6 fluorine atom and the C-4 carbonyl group.

Key Reaction:


 Displacement of C-7 Halogen.
Substrates:  7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid + 

-substituted Piperazine.
Reagents & Equipment[4]
  • Core Scaffold: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (or 7-chloro analog).

  • Nucleophile: Piperazine or

    
    -Methylpiperazine (1.2 – 5.0 equivalents).
    
  • Solvent: Anhydrous DMSO or Pyridine (High dielectric constant is critical for zwitterionic intermediates).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or excess piperazine.

  • Workup: Glacial Acetic Acid, Ethanol, Chloroform.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the 7-chloro-fluoroquinolone acid in 5 mL of anhydrous DMSO.

    • Note: DMSO is preferred over DMF for higher reaction temperatures (

      
      C) without decomposition.
      
  • Add 2.0 mmol (2 eq) of the piperazine derivative .

    • Expert Tip: If using a precious/complex piperazine, use 1.0 eq of piperazine and 1.5 eq of DBU as a non-nucleophilic base scavenger.

  • Purge the system with Nitrogen (

    
    ) to prevent oxidative degradation of the piperazine amine.
    

Step 2: Thermal Activation

  • Heat the mixture to 120–130°C for 2–4 hours.

  • Monitor: Check progress via TLC (Mobile Phase:

    
    :MeOH:NH
    
    
    
    OH, 4:1:0.1). The starting material (lower polarity) should disappear, replaced by a highly fluorescent product spot.

Step 3: Workup & Purification (Isoelectric Precipitation)

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mass into 20 mL of ice-cold water.

  • Critical Step: Adjust pH to 7.0–7.2 using dilute Acetic Acid (10%).

    • Why? Fluoroquinolones are zwitterionic. They are most soluble at extreme pHs and least soluble at their isoelectric point (pI), causing precipitation.

  • Filter the resulting precipitate under vacuum.

  • Wash the cake with cold Ethanol (

    
     mL) to remove unreacted piperazine and DMSO.
    
  • Recrystallize from Acetonitrile or Ethanol/Water to achieve

    
     purity (HPLC).
    
Synthetic Workflow Visualization

SynthesisWorkflow Start 7-Chloro-Fluoroquinolone (Electrophile) Process SnAr Reaction DMSO, 120°C, 4h Start->Process Reagent Piperazine Derivative (Nucleophile) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate Addition Workup Isoelectric Precipitation (pH 7.2) Intermediate->Workup Elimination (-HCl) Product Purified Antibacterial Agent Workup->Product Filtration & Drying

Figure 1: Synthetic pathway for C-7 modification via Nucleophilic Aromatic Substitution.

Biological Evaluation: MIC Determination

Once synthesized, the efficacy of the new chemical entity (NCE) must be quantified. The Minimum Inhibitory Concentration (MIC) is the gold standard metric.

Mechanism of Action (MoA) Context

Quinoline-piperazines target bacterial Type II Topoisomerases: DNA Gyrase (Gram-negative target) and Topoisomerase IV (Gram-positive target). The drug stabilizes the DNA-enzyme cleavage complex, leading to double-strand breaks and cell death.

Protocol: Broth Microdilution (CLSI M07 Compliant)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene plates (U-bottom).

  • Bacterial Strains: E. coli ATCC 25922 (QC strain), S. aureus ATCC 29213.

  • Resazurin (0.01%) indicator solution (Optional for visual readout).

Procedure:

  • Stock Preparation: Dissolve the synthesized quinolone in 0.1 M NaOH (due to acidic solubility) or DMSO, then dilute with water to 1024

    
    g/mL.
    
  • Plate Setup: Add 50

    
    L of CAMHB to columns 2–12 of the 96-well plate.
    
  • Serial Dilution: Add 50

    
    L of drug stock to column 1. Transfer 50 
    
    
    
    L from column 1 to column 2, mix, and repeat down to column 10. Discard the final 50
    
    
    L.
    • Result: Concentration range typically 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
  • Inoculum Prep: Prepare a bacterial suspension in saline to match a 0.5 McFarland Standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB.
    
  • Inoculation: Add 50

    
    L of the diluted inoculum to all wells. Final inoculum density: 
    
    
    
    CFU/mL.
  • Incubation: Seal plates and incubate at 35

    
     2°C for 16–20 hours (aerobic).
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation: Control wells (Growth Control, Sterility Control) must be valid.

MoA Visualization

MoA Drug Quinoline-Piperazine Agent Entry Porin Channel / Diffusion Drug->Entry Cell Penetration Target DNA Gyrase / Topo IV (Enzyme-DNA Complex) Entry->Target Cytoplasmic Accumulation Binding Ternary Complex Stabilization Target->Binding Mg2+ Bridging Result Double-Strand Breaks (Bactericidal) Binding->Result Replication Fork Arrest

Figure 2: Mechanism of Action showing the interruption of DNA replication machinery.

Structure-Activity Relationship (SAR) Insights

The following table summarizes how modifications to the piperazine ring (C-7) influence biological outcomes. This data aids in designing the "next derivative."

Piperazine Modification (R-Group)Effect on Gram-Negative ActivityEffect on Gram-Positive ActivityPharmacokinetic Impact
Unsubstituted (

)
HighModerateModerate half-life.

-Methyl (

)
HighImprovedIncreased lipophilicity; better oral absorption.

-Ethyl/Isopropyl
ModerateModerateIncreased steric bulk may reduce potency.
Cyclopropyl HighHighExcellent broad-spectrum balance.
Fused Rings (e.g., Pyrrolidino) VariableHighOften increases potency against resistant strains (MRSA).

Expert Insight: The distal nitrogen of the piperazine ring is a crucial site for modulation. While alkylation increases lipophilicity (enhancing tissue penetration), excessive bulk can hinder binding to the Topoisomerase-DNA complex.

Troubleshooting Guide

  • Problem: Low yield in

    
     reaction.
    
    • Cause: Hydrolysis of the fluorine atom by moisture (forming the 7-OH inactive byproduct).

    • Solution: Ensure DMSO is anhydrous; use molecular sieves.

  • Problem: Product oils out during workup instead of precipitating.

    • Cause: pH is not exactly at the isoelectric point.

    • Solution: Titrate the acid slowly while monitoring with a pH meter. Alternatively, triturate the oil with diethyl ether.

  • Problem: MIC values are inconsistent.

    • Cause: Inoculum density variance.

    • Solution: Always use a spectrophotometer to verify the 0.5 McFarland standard; do not rely solely on visual comparison.

References

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[4]

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry.

  • Emami, S., et al. (2013). Recent advances in the synthesis and antibacterial activity of quinolone-piperazine hybrids.[7][8][9][10] European Journal of Medicinal Chemistry.

Sources

Recrystallization solvent systems for quinoline hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (e.g., chloroquine), kinase inhibitors, and diverse organometallic ligands. While the free base forms are often lipophilic oils or low-melting solids, their conversion to hydrochloride (HCl) salts is a standard strategy to enhance aqueous solubility and bioavailability.

However, Quinoline HCl salts present distinct purification challenges:

  • Hygroscopicity: They readily form hydrates, complicating drying and yield calculations.

  • Oiling Out: The high lattice energy often competes with solvation, leading to Liquid-Liquid Phase Separation (LLPS) rather than crystallization.

  • Steep Solubility Curves: They are often too soluble in methanol/water and insoluble in non-polar solvents, leaving a narrow window for solvent selection.

This guide provides a validated solvent selection matrix and step-by-step protocols to achieve high-purity crystalline salts, moving beyond "trial and error" to mechanistic control.

Physicochemical Principles of Solvent Selection

The recrystallization of an amine salt relies on disrupting the ionic lattice (dissolution) and reforming it in a more ordered state (crystallization). For Quinoline HCl, the protonated nitrogen (


) dominates the interaction.
Table 1: Solvent Compatibility Matrix for Quinoline HCl Salts
Solvent ClassSpecific SolventRoleSolubility ProfileApplication Notes
Alcohols Methanol (MeOH) SolventHigh (Cold & Hot)Often too strong. Use only for very polar derivatives or in binary systems.
Ethanol (EtOH) SolventModerate (Cold) / High (Hot)The Standard. Excellent for thermal swing recrystallization.
Isopropanol (IPA) SolventLow (Cold) / High (Hot)The Gold Standard. Best balance for maximizing yield without antisolvents.
Esters Ethyl Acetate (EtOAc) AntisolventInsoluble Preferred antisolvent. Safer than ethers; creates tunable polarity with EtOH.
Ketones Acetone AntisolventInsoluble Good antisolvent but risk of reaction (aldol condensation with excess HCl or Schiff base with primary amines).
Ethers MTBE / Et₂O AntisolventInsoluble MTBE is preferred over Diethyl Ether (Et₂O) due to higher boiling point and lower peroxide risk.
Nitriles Acetonitrile (MeCN) HybridModerate Useful for purification but can form solvates. Good for removing colored impurities.[1]

Decision Logic for Solvent Systems

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on initial solubility tests.

SolventSelection Start Start: Crude Quinoline HCl TestIPA Test 1: Reflux in Isopropanol (10 vol) Start->TestIPA SolubleIPA Soluble? TestIPA->SolubleIPA CoolIPA Cool to 0-5°C SolubleIPA->CoolIPA Yes TestEtOH Test 2: Reflux in Ethanol SolubleIPA->TestEtOH No (Insoluble) CrystalsIPA Crystals Formed? CoolIPA->CrystalsIPA SuccessIPA Protocol A: Thermal Swing (IPA) CrystalsIPA->SuccessIPA Yes (High Yield) AddAnti Add EtOAc (Antisolvent) until turbid CrystalsIPA->AddAnti No (Low Yield) SolubleEtOH Soluble? TestEtOH->SolubleEtOH SolubleEtOH->AddAnti Yes TestMeOH Test 3: Dissolve in MeOH SolubleEtOH->TestMeOH No SuccessBinary Protocol B: Binary System (EtOH/EtOAc) AddAnti->SuccessBinary AddStrongAnti Add MTBE or Acetone TestMeOH->AddStrongAnti SuccessPolar Protocol C: High Polarity System AddStrongAnti->SuccessPolar

Caption: Logic flow for selecting the optimal recrystallization solvent system based on solubility thresholds.

Detailed Experimental Protocols

Protocol A: The "Goldilocks" Method (Isopropanol Thermal Swing)

Best for: Moderately soluble salts where yield conservation is critical.

  • Preparation: Place crude Quinoline HCl (10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 5-8 volumes, 50-80 mL). Heat the mixture to reflux (82°C).

    • Note: If the solid does not dissolve after 15 minutes at reflux, add Ethanol dropwise through the condenser until clarity is achieved (creating a pseudo-binary system).

  • Filtration (Optional): If insoluble particles (dust, silica) remain, perform a hot filtration using a pre-heated glass funnel.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

    • Critical Step: If no crystals appear at 40°C, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Maximizing Yield: Once thick slurry forms, cool the flask in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold IPA (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40-50°C for 12 hours. (High heat may degrade sensitive derivatives).

Protocol B: The Binary Antisolvent Method (EtOH / EtOAc)

Best for: Highly polar salts or when the "Thermal Swing" fails to precipitate the salt.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (or Methanol if necessary). The solution should be near saturation.

  • Antisolvent Addition: While keeping the solution hot (near boiling), slowly add Ethyl Acetate (EtOAc) dropwise.

  • The Cloud Point: Continue adding EtOAc until a faint, persistent turbidity (cloudiness) is observed.

  • Redissolution: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution is now supersaturated.[2]

  • Crystallization: Remove from heat. Cover the flask with a beaker (to slow cooling) and let it stand undisturbed.

    • Mechanism:[2][3][4][5] As the solution cools, the solubility decreases, and the presence of the antisolvent (EtOAc) forces the salt out of the lattice.

  • Isolation: Filter and wash with a 1:1 mixture of EtOH/EtOAc, then pure EtOAc.

Troubleshooting: Overcoming "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for amine salts. It occurs when the melting point of the solvated salt drops below the boiling point of the solvent.

The Rescue Workflow:

  • Reheat: Return the oiled mixture to a boil until it becomes a clear solution again.

  • Dilute: Add more of the good solvent (e.g., Ethanol). Oiling often happens because the solution is too concentrated.

  • Seed: Cool the solution very slowly. When the temperature is just above the oiling point, add a few seed crystals of the pure product.

  • Agitate: Vigorous stirring can sometimes break up oil droplets, but slow stirring is preferred for crystal growth.

OilingOut Oiling Problem: Product Oils Out Reheat Step 1: Reheat to Clear Solution Oiling->Reheat Adjust Step 2: Add 20% more Soluble Solvent (EtOH) Reheat->Adjust Seed Step 3: Cool to T_cloud & Add Seeds Adjust->Seed Result Crystalline Solid Seed->Result

Caption: Workflow to recover a crystallization batch that has undergone phase separation (oiling out).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of organic salts).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and crystallization).[6][7]

  • Tiwari, M., et al. (2019). "Effect of pH and Ionic Strength on the Solubility of Quinoline." AAPS PharmSciTech, 20(3), 130. (Detailed solubility data for quinoline scaffolds).

  • BenchChem Technical Support. (2025). "Addressing challenges in the purification of quinoline derivatives." (Protocols for oiling out and salt formation).[6][8][9]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of crystalline drugs in the organic solvents." Journal of Pharmaceutical Sciences, 94(5), 929-939. (Solvent selection principles).

Sources

Application Note: Advanced TLC Visualization Strategies for Piperazine-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis and purification of piperazine-quinoline hybrids—scaffolds common in antimalarial (e.g., chloroquine analogs) and serotonergic drug discovery—present unique chromatographic challenges.[1] These molecules combine a highly non-polar, UV-active aromatic core (quinoline) with a polar, basic alicyclic amine (piperazine).[1] This duality often leads to "tailing" on acidic silica and ambiguous detection.[1] This guide provides a validated, multi-modal visualization protocol that leverages the specific chemical properties of both moieties to ensure accurate identification and purity assessment.

Introduction: The Chemist's Challenge

Effective Thin Layer Chromatography (TLC) for these derivatives requires understanding the competing physicochemical forces at play:

  • The Quinoline Core: A planar, aromatic system that is highly conjugated.[1][2] It acts as a reliable UV chromophore but can be prone to

    
    -
    
    
    
    stacking, causing aggregation.[1]
  • The Piperazine Ring: A saturated, basic heterocycle (

    
    ).[1] On standard silica gel (which is slightly acidic, pH ~5), the basic nitrogen becomes protonated.[1] This acid-base interaction acts as an "anchor," causing the spot to streak or remain at the baseline (tailing).[1]
    
  • The Visualization Gap: While UV detects the quinoline, it does not confirm the presence of the piperazine ring. Conversely, amine stains may not detect the aromatic core if the amine is sterically hindered.[1]

Strategic Solution: A "Double-Check" workflow using UV for the aromatic tag and specific chemical derivatization (Dragendorff/Ninhydrin) for the nitrogen functionality.

Mobile Phase Engineering (Pre-Visualization)

Visualization is futile if the separation is poor. To counteract the interaction between the basic piperazine and acidic silica, the mobile phase must be modified.

  • The Modifier: Add 1–5% Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) to the mobile phase.
    
  • The Mechanism: The small base molecules preferentially interact with the silanol (

    
    ) sites on the plate, effectively "capping" them and allowing the bulky drug molecule to migrate freely without drag.
    
Recommended Solvent Systems
PolarityComposition (v/v)Application
Low Hexane : EtOAc : TEA (70:29:[1]1)Lipophilic derivatives
Medium DCM : MeOH :

(90:9:[1]1)
General screening
High EtOAc : MeOH : TEA (80:15:[1]5)Highly polar/salt forms

Decision Matrix: Selecting the Right Visualization

Not all piperazine-quinolines are the same.[1] The substitution pattern on the piperazine nitrogen dictates the visualization method.

VisualizationWorkflow Start Start: Developed TLC Plate UV Step 1: UV Visualization (254 nm & 366 nm) Start->UV Check Is the Spot Visible? UV->Check SubCheck Piperazine Substitution? Check->SubCheck Yes (Quinoline present) Iodine Method C: Iodine Chamber (Universal/Lipophilic) Check->Iodine No (Check synthesis) Ninhydrin Method A: Ninhydrin Stain (Target: Secondary Amines) SubCheck->Ninhydrin Free NH (Secondary) Dragendorff Method B: Dragendorff's Reagent (Target: Tertiary Amines/Alkaloids) SubCheck->Dragendorff N-Substituted (Tertiary) Result1 Result1 Ninhydrin->Result1 Yellow/Orange Spot Result2 Result2 Dragendorff->Result2 Orange/Red Spot

Figure 1: Decision matrix for selecting the appropriate visualization method based on the piperazine substitution pattern.

Detailed Visualization Protocols

Method 1: UV Fluorescence (Non-Destructive)[1]
  • Target: Quinoline ring system.

  • Mechanism: The conjugated

    
    -system absorbs UV photons.[1]
    
    • 254 nm: The plate's fluorescent indicator (

      
      ) glows green; the quinoline absorbs the light, appearing as a dark shadow .
      
    • 366 nm: Many quinoline derivatives are naturally fluorescent.[1] They may emit bright blue or green light against a dark background.[1]

  • Protocol: Always perform this first. Circle spots with a soft pencil.[1][3]

Method 2: Dragendorff’s Reagent (The "Gold Standard")
  • Target: Tertiary amines (N-substituted piperazines) and heterocyclic nitrogens.[1]

  • Mechanism: Formation of an ion pair between the protonated nitrogen (alkaloid cation) and the soluble tetraiodobismuthate complex (

    
    ).
    
  • Visual Result: Bright orange/red spots on a yellow background.[1]

Reagent Preparation (Munier-Macheboeuf Modification):

  • Solution A: Dissolve 0.85 g Bismuth Subnitrate in a mixture of 10 mL Glacial Acetic Acid and 40 mL water.

  • Solution B: Dissolve 8 g Potassium Iodide (KI) in 20 mL water.

  • Stock Solution: Mix equal volumes of A and B. (Stable for months in dark/fridge).

  • Working Spray: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL Water.

Procedure:

  • Spray the plate evenly until it turns a light yellow.

  • Orange spots appear immediately.[1]

  • Note: The background will eventually darken; photograph immediately.

Method 3: Ninhydrin Stain[1]
  • Target: Free secondary amines (Unsubstituted piperazine ring).

  • Mechanism: Oxidative deamination.[1] Unlike primary amines (which turn purple/Ruhemann’s purple), cyclic secondary amines like piperazine often form yellow or orange iminium salts upon reaction.[1]

  • Use Case: Excellent for monitoring the disappearance of starting material (piperazine) during a coupling reaction.

Reagent Preparation:

  • Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol (or Ethanol).

  • Add 3 mL Glacial Acetic Acid.

Procedure:

  • Dip or spray the plate.[1]

  • Critical Step: Heat with a heat gun or hot plate (110°C) for 2–3 minutes.

  • Look for yellow/orange spots (Secondary amine) or Purple (if primary amine impurities exist).[1]

Mechanistic Insight: The Dragendorff Interaction[4][5]

Understanding the chemical interaction helps in troubleshooting false negatives.

DragendorffMechanism Substrate Piperazine-Quinoline (Tertiary Amine) Protonated Protonated Cation [R3N-H]+ Substrate->Protonated + H+ Acid Acetic Acid (H+) Acid->Protonated Complex Insoluble Ion Pair [R3N-H]+ [BiI4]- (Orange Precipitate) Protonated->Complex Reagent Dragendorff Reagent [BiI4]- (Anion) Reagent->Complex Electrostatic Attraction

Figure 2: The formation of the colored ion-pair complex.[1] Note that acidic conditions are required to protonate the amine.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Streaking/Tailing Acid-Base interaction with silica.Increase TEA or

in mobile phase (up to 5%).
Ghost Spots (UV) Solvent impurities.[1]Run a blank plate with solvent only to confirm.[1]
Fading Spots (Dragendorff) Oxidation/Drying.[1]Spots are transient.[1] Circle/Photograph immediately.
Dark Background (UV) Plate fluorescence quenching.[1]Normal for quinolines.[1] Ensure

plates are used.
No Stain (Ninhydrin) Amine is tertiary (substituted).[1][4]Switch to Dragendorff or Iodine.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Qualitative Analysis of Organic Compounds. (Standard reference for Dragendorff and Ninhydrin preparations).

  • Chemistry LibreTexts . Visualizing TLC Plates. Available at: [Link]

  • UNODC . Recommended methods for the Identification and Analysis of Piperazines. Available at: [Link][1]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Piperazinyl-Methyl Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The incorporation of a piperazinyl-methyl substituent onto the quinoline ring system often enhances pharmacological activity and modulates physicochemical properties, making these derivatives highly sought after in drug discovery programs.[2][3]

Traditionally, the synthesis of these complex molecules involves multi-step procedures that are often time-consuming and require harsh reaction conditions, leading to lower yields and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5][6][7][8][9] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields and improved product purity.[10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of piperazinyl-methyl quinolines. We will delve into the scientific principles behind microwave heating, provide a detailed experimental protocol, and offer insights into reaction optimization and product characterization.

The Science Behind Microwave-Assisted Synthesis: A Paradigm Shift in Heating

Conventional heating methods rely on the slow and inefficient transfer of heat through conduction and convection. In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly.[5][6][7][13] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, generating heat efficiently and uniformly throughout the reaction mixture.[13][14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the generation of heat.[6][7]

This direct and instantaneous heating mechanism offers several key advantages over conventional heating, including significantly shorter reaction times, higher product yields, and often improved purity of the final compounds.[5][10]

Experimental Protocol: A Representative Microwave-Assisted Synthesis

This protocol details a general procedure for the microwave-assisted synthesis of a piperazinyl-methyl quinoline derivative, specifically through a Mannich-type reaction. This reaction involves the aminoalkylation of an active hydrogen-containing compound.

Materials and Reagents
  • 2-Chloroquinoline (or a substituted derivative)

  • Piperazine (or a substituted derivative)

  • Paraformaldehyde

  • A suitable polar solvent (e.g., Dimethylformamide (DMF), Ethanol)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated scientific microwave reactor

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stirrer, combine the 2-chloroquinoline derivative (1.0 mmol), piperazine (1.2 mmol), and paraformaldehyde (1.5 mmol).

  • Solvent Addition: Add a polar solvent such as DMF or ethanol (3-5 mL) to the vial. The choice of solvent is crucial as it must efficiently couple with microwave irradiation.[10]

  • Vessel Sealing: Securely seal the vial with a cap designed for microwave synthesis.

  • Microwave Irradiation: Place the sealed vial into the cavity of a scientific microwave reactor. Subject the reaction mixture to microwave irradiation at a set temperature (e.g., 120-150 °C) for a specified duration (e.g., 5-20 minutes). It is more critical to control the reaction temperature rather than the power output.[10]

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Quench the reaction mixture by pouring it into ice-water.

  • Product Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Chloroquinoline - Piperazine - Paraformaldehyde solvent Add Polar Solvent (e.g., DMF) reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (e.g., 150°C, 10 min) seal->irradiate cool Cool to Room Temperature irradiate->cool quench Quench with Ice-Water cool->quench isolate Isolate Product (Filtration/Extraction) quench->isolate purify Purify (Recrystallization/Chromatography) isolate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

Mechanism and Scientific Rationale

The microwave-assisted synthesis of piperazinyl-methyl quinolines typically proceeds through a Mannich-type reaction. The key steps are:

  • Formation of the Eschenmoser's salt analogue: In the presence of an acid catalyst (which can be generated in situ), paraformaldehyde and piperazine react to form a reactive iminium ion.

  • Nucleophilic Attack: The electron-rich quinoline ring acts as a nucleophile and attacks the iminium ion, leading to the formation of the piperazinyl-methyl substituted quinoline.

Microwave irradiation accelerates this reaction by rapidly and efficiently heating the polar reactants and solvent, leading to a significant increase in the reaction rate.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product quinoline Substituted Quinoline product Piperazinyl-Methyl Quinoline quinoline->product Nucleophilic Attack piperazine Piperazine iminium Iminium Ion piperazine->iminium Microwave Irradiation formaldehyde Paraformaldehyde formaldehyde->iminium Microwave Irradiation iminium->product Nucleophilic Attack

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Piperazinyl-Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted piperazine from quinoline reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Reference ID: TS-PIP-QUIN-001

Introduction: The "Amine-Amine" Separation Challenge

A common challenge in synthesizing quinoline-based drugs (e.g., chloroquine analogs, antibacterial agents) is the removal of excess piperazine. The reaction typically involves a nucleophilic aromatic substitution (


) where piperazine is used in large excess (3–5 equivalents) to prevent the formation of the "bis-quinoline" dimer.

The Problem: Both your product and the impurity are secondary amines.

  • Piperazine: Highly polar, water-soluble, basic (pKa ~9.8, ~5.6).

  • Product: Lipophilic, basic (distal NH pKa ~9.0), but retains a similar amine functionality.[1]

Standard silica chromatography often fails because piperazine streaks or co-elutes with the polar amine product. This guide details three field-proven protocols to isolate your product without tedious column chromatography.

Module 1: The Partition Coefficient (LogP) Protocol

Best for: Standard 4-aminoquinoline derivatives with high lipophilicity.

The Logic: While both species are amines, their polarity differs vastly. Piperazine has a LogP of approximately -1.50 (highly hydrophilic), whereas most piperazinyl-quinolines have a LogP > 2.0. We exploit this by manipulating the ionic state of the amines to force piperazine into the aqueous phase.

Step-by-Step Protocol
  • Reaction Quench: Dilute the reaction mixture (usually in DMF, DMSO, or neat) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: DCM is better for solubility, but EtOAc is preferred if the product is sufficiently lipophilic, as piperazine is less soluble in EtOAc than in DCM.

  • The "Salt-Water" Wash (Critical Step):

    • Do NOT use a strong acid wash (e.g., 1M HCl), as this will protonate your product and drag it into the water.

    • Wash 1 & 2: Wash the organic layer vigorously with half-saturated Brine (NaCl) mixed with water (1:1). The ionic strength helps separate the layers, while the water draws out the free-base piperazine.

    • Wash 3 (The Polisher): Wash with 5% Ammonium Chloride (

      
      ) solution .
      
      • Mechanism:

        
         is slightly acidic (pH ~5.5). At this pH, piperazine (pKa2 ~5.6) begins to form the dication, which is extremely water-soluble. The lipophilic product may protonate but will likely remain in the organic layer due to its hydrophobic quinoline tail.
        
  • Drying: Dry the organic layer over Sodium Sulfate (

    
    ), filter, and concentrate.
    
Data: Solubility Profile
SolventPiperazine SolubilityPiperazinyl-Quinoline Product
Water (pH 7) Freely Soluble (>100 mg/mL)Insoluble / Sparingly Soluble
Diethyl Ether InsolubleSparingly Soluble
DCM SolubleHighly Soluble
Hexane InsolubleInsoluble

Module 2: The Copper(II) Sulfate Complexation (The "Blue" Method)

Best for: Small-scale reactions (<5g) where aqueous washing fails to remove the last 5-10% of piperazine.

The Logic: Low-molecular-weight amines (like piperazine) form highly stable, water-soluble coordination complexes with Copper(II) ions. The piperazine-copper complex is deep blue/purple and partitions exclusively into the aqueous phase. Sterically hindered or lipophilic amine products are less likely to chelate or will remain in the organic phase.

Step-by-Step Protocol
  • Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Extraction:

    • Dissolve the crude mixture in DCM (avoid EtOAc as it can coordinate weakly).

    • Add the

      
       solution and shake vigorously in a separatory funnel.
      
  • Visual Confirmation:

    • The aqueous layer will turn a brilliant royal blue/purple (indicating the formation of

      
      ).
      
    • The organic layer should remain pale yellow/orange (color of the quinoline).

  • Repetition: Repeat the wash until the aqueous layer no longer turns deep blue (remains light blue).

  • Final Polish: Wash the organic layer once with Ammonium Hydroxide (

    
    )  or EDTA solution to remove any residual copper traces from the organic phase.
    

WARNING: Do not use this method if your product contains an 8-hydroxyquinoline moiety or other strong chelating groups, as the product will also be removed.

Module 3: Physical Removal (Sublimation & Azeotropes)

Best for: Large-scale process chemistry or heat-stable products.

The Logic: Piperazine is a volatile solid (Sublimation point >100°C, Boiling Point 146°C). Most quinoline derivatives have boiling points >300°C or decompose before boiling. We can use vacuum and heat to physically separate the impurity.

Step-by-Step Protocol
  • High-Vacuum Drying:

    • Place the crude solid in a flask connected to a high-vacuum line (< 1 mbar).

    • Heat the flask to 60–80°C using an oil bath.

    • Observation: Piperazine will sublime and deposit on the cool neck of the flask or the cold trap.

  • Azeotropic Distillation (For stubborn oils):

    • Dissolve the crude mixture in Toluene .

    • Rotary evaporate at 60°C under reduced pressure. Toluene helps co-distill the piperazine. Repeat 2-3 times.

Visualizing the Workflow

The following decision tree helps you select the correct purification method based on your specific product properties.

PurificationStrategy Start Crude Reaction Mixture (Quinoline + Excess Piperazine) CheckChelation Does product contain chelating groups? (e.g., 8-hydroxy, 1,10-phenanthroline) Start->CheckChelation CheckScale Reaction Scale CheckChelation->CheckScale No Aqueous METHOD A: Aqueous/Brine Wash (Exploits LogP difference) CheckChelation->Aqueous Yes (Avoid Metals) CuSO4 METHOD B: Copper(II) Sulfate Wash (Forms water-soluble complex) CheckScale->CuSO4 Small Scale (<5g) CheckScale->Aqueous Medium Scale (5-50g) Vacuum METHOD C: High Vac Sublimation (Exploits Volatility) CheckScale->Vacuum Large Scale (>50g) Pure Pure Product (Ready for Bio-Assay) CuSO4->Pure Aqueous->Pure Vacuum->Pure

Caption: Decision matrix for selecting the optimal piperazine removal strategy based on chemical compatibility and reaction scale.

Troubleshooting & FAQ

Q1: I used the Aqueous Wash (Method A), but my NMR still shows a singlet at ~2.9 ppm (piperazine).

  • Diagnosis: Your organic solvent might be too polar, or the layers aren't separating well.

  • Fix:

    • Switch solvent: If using DCM, try Ethyl Acetate or Toluene . Piperazine is much less soluble in these than in DCM.

    • "Back-Extraction": Extract the aqueous waste layer once with fresh organic solvent to recover any lost product, but do not combine it with the main batch until verified by TLC.

    • Use the Azeotrope: Dissolve the solid in toluene and rotovap to dryness 3 times.

Q2: During the Copper Wash (Method B), my entire organic layer turned dark.

  • Diagnosis: Your product is likely chelating the copper. This is common with 8-aminoquinolines or if the reaction solvent (like DMF) wasn't removed first.

  • Fix: Wash the organic layer with 10% aqueous EDTA or Ammonium Hydroxide . This competes for the copper and pulls it back into the aqueous phase, releasing your product.

Q3: Can I use chromatography if these methods fail?

  • Answer: Yes, but standard silica is acidic and binds amines.

  • Protocol: Use Neutral Alumina or "Deactivated Silica."

    • Deactivation: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample.

    • Eluent: Use DCM:Methanol:Ammonium Hydroxide (e.g., 90:10:1). The ammonia keeps the piperazine moving.

References

  • Solubility & Physical Properties

    • Piperazine: Physical Properties and Solubility.[1][2][3][4] National Center for Biotechnology Information. PubChem Compound Summary for CID 4837.[1]

  • pKa and Basicity

    • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data, 54(11), 2914–2917.

  • Purification Methodologies (CuSO4 & Aqueous)

    • Technical Support: Overcoming Solubility Issues with Piperazine Deriv
  • Industrial Recovery (Distillation)

    • Process for distillatively removing piperazine from mixtures.[7][8] US Patent 7,271,292.

Sources

Preventing oxidation of piperazine moiety during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Moiety Stabilization Ticket ID: PZ-OX-PREV-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Service Desk Overview

Welcome to the Piperazine Stabilization Hub. You are likely here because you have observed an M+16 (N-oxide) or M-2/M-4 (dehydrogenation) peak in your LC-MS data, or your colorless oil has turned yellow/brown during storage.

The piperazine ring is a privileged scaffold in drug discovery (found in Imatinib, Sildenafil, Olanzapine), but its secondary amines are electron-rich "soft" targets for Reactive Oxygen Species (ROS) and metal-catalyzed dehydrogenation. This guide moves beyond basic "degassing" to provide mechanistic interventions for your synthesis.

Module 1: The Diagnostic Hub (Root Cause Analysis)

Before applying a fix, confirm the oxidation pathway. Piperazine oxidation is rarely random; it follows two distinct mechanistic branches depending on your reaction environment.

The Oxidation Cascade (Mechanism)

The secondary amine in piperazine has a lone pair susceptible to Single Electron Transfer (SET).

PiperazineOxidation cluster_legend Pathway Legend Pip Piperazine (Secondary Amine) Radical Aminyl Radical Cation (Intermediate) Pip->Radical SET (O2, Metal, Light) NOxide N-Oxide (M+16) Radical->NOxide Peroxides (mCPBA, H2O2) Imine Imine / Enamine (Intermediate) Radical->Imine -H+ (H-Abstraction) Pyrazine Pyrazine/Dehydrogenated (M-2 / M-4) Imine->Pyrazine Further Oxidation (Aromatization) key Red Nodes = Terminal Impurities Blue Node = Starting Material

Figure 1: Divergent oxidation pathways of the piperazine moiety. Note that N-oxides often revert to the parent amine in vivo but are stable impurities in synthesis.

Diagnostic Table: What is your Mass Spec telling you?
MS ShiftObservationProbable CauseImmediate Action
M+16 Single Oxygen insertionN-Oxidation. Presence of peroxides in solvents (THF/Ether) or trace mCPBA carryover.Test solvents for peroxides. Use reducing quench (NaHSO3).
M+32 Double Oxygen insertionDi-N-Oxidation. High oxidative stress; both nitrogens oxidized.Check for strong oxidants in previous steps.
M-2 Loss of 2 HydrogensImine Formation. Metal-catalyzed dehydrogenation (Pd/Pt) or radical attack.Chelate metals (EDTA/Thiol). Sparge with Argon.
M-4 Loss of 4 HydrogensAromatization to Pyrazine. Thermodynamic sink (highly stable).Critical Failure. Reaction temperature too high in aerobic conditions.

Module 2: Protocol Optimization (Synthesis)

Scenario A: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Issue: Palladium (Pd) cycles between Pd(0) and Pd(II).[1] In the presence of O2, Pd can facilitate the oxidation of the piperazine amine rather than the desired reductive elimination.

The "Safe-Mode" Protocol:

  • Solvent Preparation (The Freeze-Pump-Thaw):

    • Do not rely on simple sonication.

    • Step 1: Freeze solvent in liquid N2.

    • Step 2: Apply high vacuum (0.1 mmHg) for 10 mins.

    • Step 3: Thaw in warm water. Repeat 3x.

    • Why? Removes dissolved O2 that competes for the Pd center.

  • Ligand Selection:

    • Use bulky, electron-rich phosphines (e.g., XPhos , BrettPhos ).

    • Mechanism:[1][2][3][4][5][6][7][8] These ligands create a steric shell around the Pd center, preventing the coordination of O2 while facilitating the entry of the amine substrate [1].

  • Metal Scavenging (Post-Reaction):

    • Residual Pd can continue to oxidize the product during workup.

    • Add: SiliaMetS® Thiol or equivalent scavenger resin immediately after reaction completion.

Scenario B: Peptide Synthesis / Deprotection

The Issue: Piperazine is often used to remove Fmoc groups. If the piperazine is the drug payload, TFA cleavage can induce oxidation if scavengers are insufficient.

Stabilized Cleavage Cocktail:

ComponentRoleConcentration
TFA Cleavage Agent90%
TIS (Triisopropylsilane) Hydride Donor (Reduces cations)2.5%
Water Hydrolysis2.5%
DTT (Dithiothreitol) Crucial Antioxidant 2.5% (w/v)
Dimethyl Sulfide Peroxide Scavenger2.5%

Note: DTT is specifically added to keep the piperazine nitrogens reduced and prevent N-oxide formation during the generation of reactive carbocations.

Module 3: Storage & Handling (The "Pre-hab")

Users often report degradation before the reaction starts. Piperazine is hygroscopic and absorbs CO2 from the air to form carbamates, which can confuse NMR data, but oxidation is the color-change culprit.

Storage SOP:

  • Salt Formation: Convert free base piperazines to Dihydrochloride (2HCl) or Citrate salts immediately if not using them in the next 24 hours. The protonated nitrogen (

    
    ) has no lone pair available for SET oxidation [2].
    
  • Chelation: If storing in solution, add 0.1 mM EDTA . Trace iron (Fe3+) from glass or spatulas is a potent catalyst for radical generation in amines [3].

  • Container: Amber glass under Argon. Clear glass allows UV-initiated radical formation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent for my piperazine reaction? A: Proceed with Caution. DMSO is an oxidant (Swern oxidation). At high temperatures (>100°C), DMSO can transfer oxygen to amines. If you must use DMSO, keep temperatures <80°C and ensure the system is strictly anaerobic. DMA (Dimethylacetamide) is a safer polar aprotic alternative.

Q: I see a yellow impurity, but my mass spec looks clean. What is it? A: This is likely trace nitro- or nitroso-compounds . Piperazines can react with atmospheric NOx (even in fume hoods) to form nitrosamines. These are highly colored (yellow/orange) even at ppm levels that might be missed on a standard UV-Vis trace due to low extinction coefficients compared to the main peak.

Q: My piperazine turned into a solid "rock" in the bottle. Is it oxidized? A: Likely not oxidized, but carbonated . Piperazine reacts avidly with atmospheric CO2 to form piperazine carbamate. This is reversible. Fix: Dissolve in dilute acid (HCl), degas to remove CO2, and basify to recover the free amine.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). "Enhancing the Stability of Piperazine-Containing Drugs." BenchChem Knowledge Base. Link

  • Ochedi, F. O., et al. (2023).[9][10] "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." Journal of Environmental Chemical Engineering. Link[9]

  • National Carbon Capture Center. (2023). "Pilot plant testing to mitigate piperazine oxidation." OSTI.gov. Link

Sources

Technical Support Center: Quinoline Salt Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity in Quinoline Hydrochloride Salts Ticket ID: Q-HCL-HYGRO-001 Status: Open for Resolution

Introduction: The "Sticky Solid" Problem

User Problem: "I synthesized a novel quinoline-based inhibitor. I made the hydrochloride (HCl) salt to improve solubility. It looked like a nice white powder initially, but after 20 minutes on the bench, it turned into a sticky gum/oil. I cannot weigh it, and the elemental analysis is failing due to water weight. How do I fix this?"

Technical Diagnosis: You are experiencing deliquescence . Quinoline nitrogen (


) is a weak base. While HCl is the standard "first-pass" acid for pharmaceutical salts, the resulting quinoline hydrochloride often possesses a crystal lattice with high energy but also high hydrogen-bonding potential. If the lattice energy is not sufficiently high to resist the hydration energy provided by atmospheric moisture, the salt will strip water from the air, dissolve in that absorbed water, and lose its crystalline integrity.

This guide provides a tiered remediation strategy:

  • Diagnosis: Quantify the problem (DVS).

  • Chemical Remediation: Switch the counter-ion (Salt Selection).

  • Physical Remediation: Crystal engineering (Co-crystals).[1][2][3]

  • Process Mitigation: Handling the HCl salt if you cannot change it.

Module 1: Diagnosis & Characterization

Before attempting to fix the material, you must distinguish between surface adsorption (manageable) and bulk absorption/deliquescence (critical failure).

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the Critical Relative Humidity (CRH) where the solid collapses.

Step-by-Step Workflow:

  • Preparation: Dry 10–20 mg of the quinoline HCl salt in a vacuum oven at 40°C for 4 hours to remove loosely bound surface water.

  • Loading: Place sample in the DVS quartz pan.

  • Equilibration: Set instrument to 0% RH at 25°C. Hold until mass change (

    
    ) is < 0.002% per minute.
    
  • Sorption Cycle: Increase RH in 10% increments (0%

    
     90% RH).
    
  • Desorption Cycle: Decrease RH in 10% increments (90%

    
     0% RH).
    
  • Analysis:

    • Hysteresis: If the desorption curve does not match the sorption curve, water is being trapped in the lattice (hydrate formation).

    • Mass Jump: A sudden vertical spike in mass (e.g., at 60% RH) indicates deliquescence. This is your CRH.

Decision Logic:

  • Mass gain < 2% at 90% RH: Non-hygroscopic. (Unlikely for Quinoline HCl).

  • Mass gain > 20% or liquefaction: Deliquescent. Action Required: Go to Module 2.

DVS_Workflow Start Synthesize Quinoline HCl Isolate Isolate & Dry (Vacuum, 40°C) Start->Isolate DVS Run DVS Cycle (0-90% RH) Isolate->DVS Decision Analyze Isotherm DVS->Decision Stable <2% Mass Gain: Stable Solid Decision->Stable Flat Line Hygro >15% Mass Gain: Hygroscopic Decision->Hygro Exponential Rise

Figure 1: Diagnostic workflow to categorize the severity of moisture uptake.

Module 2: Chemical Remediation (Salt Switching)

Core Concept: The chloride ion (


) is small, charge-dense, and acts as a strong hydrogen bond acceptor. In the crystal lattice of a protonated quinoline, the 

often leaves "voids" or channels that easily accommodate water molecules.

Solution: Replace HCl with a larger, less charge-dense counter-ion. This increases the lipophilicity of the salt and packs the crystal lattice more efficiently, excluding water.

Recommended Counter-Ions for Quinolines
Counter-IonAcid UsedRationale for Quinoline ScaffoldsRisk Profile
Sulfate Sulfuric AcidGold Standard. Used in Hydroxychloroquine Sulfate. Forms robust H-bond networks that resist water.Moderate solubility reduction compared to HCl.
Mesylate Methanesulfonic AcidExcellent for lipophilic bases. The organic methyl group adds hydrophobicity to the lattice.Potential for genotoxic impurities (mesyl esters) if alcohols are used in synthesis.
Fumarate Fumaric AcidDicarboxylic acid often forms 2:1 (Base:Acid) salts. High melting point, very stable.Significant reduction in aqueous solubility.
Phosphate Phosphoric AcidUsed in Chloroquine Phosphate. Good balance of stability and solubility.[4][5]Can form hydrates (which are stable, unlike deliquescent HCl).
Protocol: Salt Screening (The "Switch")
  • Free Basing: Dissolve your sticky HCl salt in water. Adjust pH to >10 with NaOH. Extract the quinoline free base into Ethyl Acetate (EtOAc). Dry over

    
     and evaporate.
    
  • Screening:

    • Dispense 50 mg of Quinoline Free Base into 4 vials.

    • Vial A: Add 1 eq. Sulfuric acid (in EtOH).

    • Vial B: Add 1 eq. Methanesulfonic acid (in THF).

    • Vial C: Add 0.5 eq. Fumaric acid (in MeOH).

    • Vial D: Add 1 eq. Phosphoric acid (in Acetone).

  • Crystallization: Heat to dissolve, then cool slowly to 4°C.

  • Validation: Filter solids and expose to ambient air for 24 hours. If they remain free-flowing, you have solved the problem.

Module 3: Physical Remediation (Crystal Engineering)

User Problem: "I cannot change the salt form because we are already in late-stage tox studies with the HCl salt. I need a physical fix."

Solution: Co-crystallization or Stable Solvates. If you are locked into the HCl form, you can try to block the hygroscopic sites using a neutral co-former or by intentionally forming a stable hydrate.

Strategy: Co-crystallization

Instead of a salt (proton transfer), form a co-crystal (hydrogen bond network) with a neutral molecule.

  • Target Co-formers: Resorcinol, Catechol, or Carboxylic acids (without proton transfer).

  • Mechanism: The co-former occupies the H-bonding sites on the quinoline nitrogen and the chloride ion, leaving no "docking station" for atmospheric water.

Strategy: Intentional Hydration

Paradoxically, the solution to hygroscopicity is sometimes water.

  • The Issue: Anhydrous Quinoline HCl is "thirsty."

  • The Fix: Crystallize it as a Monohydrate or Dihydrate .

  • Why: Once the crystal lattice has incorporated water stoichiometrically (bound water), it may become stable and stop absorbing excess atmospheric moisture (unbound water).

  • Protocol: Recrystallize the HCl salt from a Water/Acetone (10:90) mixture. If a stable hydrate forms, it will be less sensitive to humidity fluctuations than the anhydrous form.

Crystal_Engineering Problem Hygroscopic HCl Salt Constraint Can you change the Salt? Problem->Constraint Switch Switch to Sulfate/Mesylate Constraint->Switch Yes Physical Physical Modification Constraint->Physical No Yes Yes No No Hydrate Screen for Stable Hydrate (Recryst. from H2O/Acetone) Physical->Hydrate Cocrystal Co-crystal Screen (Add Resorcinol/Succinic Acid) Physical->Cocrystal

Figure 2: Decision tree for remediating hygroscopicity based on regulatory constraints.

Module 4: Process & Handling (Mitigation)

If you must manufacture the hygroscopic HCl salt, you must engineer the environment, not the molecule.

Manufacturing Controls
  • Low Humidity Suites: All weighing and tableting must occur in suites with <20% Relative Humidity (RH) .

  • Immediate Coating:

    • If making tablets, use a moisture-barrier film coating (e.g., PVA-based Opadry® amb II) immediately after compression.

    • This seals the hygroscopic core from the environment.

  • Desiccant Packaging:

    • Final packaging must include silica gel or molecular sieve sachets.

    • Use induction-sealed HDPE bottles (low moisture vapor transmission rate).

Lyophilization (Freeze Drying)

If the solid is too sticky to filter:

  • Dissolve the oil in water.

  • Freeze-dry (Lyophilize).

  • Result: This often produces a fluffy amorphous powder. Warning: Amorphous forms are more hygroscopic than crystalline forms, so this must be transferred immediately to a sealed container under nitrogen.

FAQ: Rapid Response

Q: Why is my Quinoline HCl salt yellow? A: Quinolines are photosensitive and prone to oxidation. The yellowing is likely an N-oxide impurity or a photo-degradation product. Store in amber vials. This is separate from the hygroscopicity issue.

Q: Can I just dry the sticky solid in an oven? A: You can, but it is a temporary fix. As soon as you open the oven, it will re-absorb water (hysteresis). You must store it in a desiccator immediately.

Q: Is the hygroscopicity dangerous? A: It is not necessarily toxic, but it causes dosing errors . If your drug is 20% water by weight, you are under-dosing the patient by 20%. It also causes chemical hydrolysis over time.

References

  • BenchChem Technical Support. (2025).[6][7][8] Preventing Hygroscopicity in Aminoquinoline Free Base Products. Retrieved from 6

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection principles).
  • Dhondale, M. R., et al. (2023).[1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1). Retrieved from 2

  • RSC Publishing. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from 9

  • Apte, S. P. (2011). The counter ion: expanding excipient functionality. Journal of Excipients and Food Chemicals. Retrieved from 10

Sources

Technical Support Center: Purification of 4-(1-Piperazinylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-QP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 4-(1-Piperazinylmethyl)quinoline on standard silica gel is notoriously difficult due to the physicochemical mismatch between the analyte and the stationary phase.

The core issue is the secondary amine on the piperazine ring (


). This basic nitrogen interacts ionically with the acidic silanol groups (

) on the silica surface, resulting in:
  • Severe Tailing (Streaking): Loss of resolution and fraction cross-contamination.

  • Irreversible Adsorption: Significant mass loss as the compound "sticks" to the baseline.

  • Solubility Issues: The compound is highly polar, requiring polar mobile phases that can disrupt silica equilibrium.[1]

This guide provides three validated protocols to overcome these issues, ranked from standard to advanced.

Module 1: The Physicochemical Challenge

To troubleshoot effectively, you must understand the molecular interactions occurring inside the column.

pKa Mismatch Analysis
  • Quinoline Nitrogen (

    
    ):  Weakly basic. minimal interaction with silica.
    
  • Piperazine Distal Nitrogen (

    
    ):  Highly basic. This is the primary "anchor" that binds to silica protons.
    
  • Silica Surface (

    
    ):  Weakly acidic. In standard solvents, it protonates the piperazine, forming a salt linkage (
    
    
    
    ) that standard solvents cannot break.
Visualizing the Interaction (DOT Diagram)

G cluster_0 Standard Conditions (Failure Mode) cluster_1 Modified Conditions (Success Mode) Silica Silica Surface (Acidic Si-OH) Interaction Ionic Salt Formation (Strong Retention) Silica->Interaction Proton Donor Piperazine Piperazine Moiety (Basic -NH) Piperazine->Interaction Proton Acceptor Result Tailing & Mass Loss Interaction->Result Modifier Mobile Phase Modifier (TEA or NH3) Silica_Blocked Silica Surface (Neutralized) Modifier->Silica_Blocked Preferential Binding Analyte_Free Analyte (Free Base Form) Silica_Blocked->Analyte_Free No Interaction Elution Clean Elution (Gaussian Peak) Analyte_Free->Elution

Figure 1: Mechanism of amine tailing on silica gel and the corrective action of basic modifiers.

Module 2: Validated Protocols

Protocol A: The "Gold Standard" (DCM / MeOH / Ammonia)

Best for: Final purification of the free base.

The Secret: Do NOT use aqueous ammonium hydroxide directly in Dichloromethane (DCM). It is immiscible and will cause the silica to clump/crack. You must use Methanolic Ammonia .

Reagents:
  • Dichloromethane (DCM)[2]

  • 7N Ammonia in Methanol (Commercially available or prepared)

  • Preparation: If 7N

    
     is unavailable, bubble anhydrous 
    
    
    
    gas into cold MeOH, or use aqueous
    
    
    only if the MeOH percentage is high enough to maintain a single phase (risky).
Step-by-Step:
  • TLC Scouting: Run a TLC in 90:10 DCM:MeOH.

    • Result: Likely streaking from baseline.

  • Modifier Addition: Run TLC in 90:9:1 DCM:MeOH:NH3 (7N).

    • Target:

      
       between 0.2 – 0.[3][4]4. The spot should be compact (circular), not a streak.
      
  • Column Equilibration: Flush the column with pure DCM first, then 2 CV (Column Volumes) of the starting mobile phase (e.g., 98:1:1 DCM:MeOH:NH3) to neutralize the silica.

  • Elution Gradient:

    • Start: 100% DCM (0% Modifier)

    • Ramp to: 90:9:1 DCM:MeOH:NH3 over 15 CV.

    • Note: The ammonia keeps the piperazine deprotonated, preventing it from sticking.

Protocol B: The "TEA" Method (Triethylamine)

Best for: Quick filtrations or when Methanolic Ammonia is unavailable.

Warning: TEA has a high boiling point (


) and is difficult to remove completely on a rotavap.
  • Mobile Phase: Hexane / Ethyl Acetate (if soluble) or DCM / MeOH.[5]

  • The Modifier: Add 1% Triethylamine (TEA) to both solvents (Solvent A and Solvent B).

  • Execution: The TEA competes for the silanol sites. Since TEA is in large excess, it saturates the silica surface, allowing your quinoline derivative to pass through unhindered.

Protocol C: Amine-Functionalized Silica (The Modern Solution)

Best for: High-value samples where yield is critical.

If budget allows, use Amino-Silica (NH2-Silica) cartridges.

  • Mechanism: The stationary phase is already basic.

  • Benefit: You can use standard solvents (Hexane/EtOAc) without any modifiers.

  • Result: No basic residue in your final product; easier evaporation.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose issues during your experiment.

DecisionTree Start Issue Observed Tailing Severe Tailing / Streaking Start->Tailing Coelution Co-elution with Impurities Start->Coelution Precipitation Precipitation on Column Start->Precipitation CheckMod Is Modifier (TEA/NH3) present? Tailing->CheckMod ChangeSelect Change Solvent System (e.g., DCM/MeOH -> EtOAc/Hex/TEA) Coelution->ChangeSelect SolubilityCheck Check Solubility Limit Precipitation->SolubilityCheck AddMod Add 1% TEA or use NH3/MeOH CheckMod->AddMod No IncreaseMod Increase NH3 conc. or Switch to C18 CheckMod->IncreaseMod Yes SolidLoad Use Solid Loading (Celite/Silica) SolubilityCheck->SolidLoad Sample crashed out

Figure 2: Diagnostic workflow for piperazine purification issues.

Data & Comparison Table

MethodMobile Phase SystemProsCons
Standard Normal Phase DCM / MeOH (No additive)Cheap, available.High Failure Rate. Severe tailing, irreversible adsorption.
Ammoniated Methanol DCM / MeOH /

Excellent resolution, volatile modifier (easy to dry).Requires preparation of

; odor.[6]
TEA Modifier Hex/EtOAc or DCM/MeOH + 1% TEAVery effective at suppressing tailing.TEA is hard to remove; can contaminate NMR spectra.
Reverse Phase (C18) Water / Acetonitrile + 0.1% TFAExcellent for polar amines; removes organic impurities.Product elutes as TFA salt (requires free-basing); expensive columns.

Frequently Asked Questions (FAQ)

Q: I used TEA, but my product still tails. Why? A: You likely didn't equilibrate the column. Silica has a massive surface area. You must flush the column with the TEA-containing solvent for at least 2-3 column volumes before loading your sample to saturate the silanol sites.

Q: My product is stuck at the top of the column even with 10% MeOH. A: The piperazine-silica interaction is too strong.

  • Increase MeOH to 20% (watch for silica dissolution/swelling).

  • Switch to Protocol A (Ammonia is a stronger displacer than TEA).

  • If all else fails, strip the column with 80:20:2 DCM:MeOH:NH4OH and switch to Reverse Phase (C18).

Q: How do I remove the TEA after the column? A: TEA (b.p. 89°C) co-evaporates poorly.

  • Option 1: Azeotrope with heptane or toluene 3-4 times on the rotavap.

  • Option 2: Dry the fraction, redissolve in DCM, and wash with saturated

    
     (removes TEA salts) or water (if product is not water-soluble).
    
  • Option 3: Dry under high vacuum (< 1 mbar) overnight with mild heat (40°C).

Q: Can I use Acetone instead of Methanol? A: Generally, no. Acetone can react with primary/secondary amines to form imines (Schiff bases), especially on active silica. Avoid ketones when purifying secondary amines like piperazines.

References

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Khalili, F., et al. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][7][8] Journal of Chemical & Engineering Data.[7] Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Amination of Chloromethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the amination of chloromethylquinolines. As a Senior Application Scientist, I understand that while this reaction appears to be a straightforward nucleophilic substitution, it is frequently complicated by a variety of side reactions that can impact yield, purity, and scalability. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to help you navigate these challenges effectively. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of a chloromethylquinoline?

The primary side reactions are:

  • Bis-alkylation: The newly formed secondary amine product reacts with another molecule of the chloromethylquinoline starting material, leading to a tertiary amine impurity. This is especially prevalent when using primary amines.

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, converting it to a hydroxymethylquinoline. This is often caused by trace amounts of water in solvents or the use of aqueous bases.[1][2]

  • Decomposition: Under harsh conditions (high temperature, strong base), the quinoline moiety itself can degrade, leading to complex reaction mixtures and tar formation.

Q2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I stop it?

This is the classic signature of bis-alkylation. The product of your initial reaction (a secondary amine) is often more nucleophilic than the primary amine you started with, leading to a second, faster alkylation event.[3] To control this, you must manipulate the reaction kinetics to favor mono-alkylation. See Troubleshooting Guide: Problem 1 for detailed strategies.

Q3: I am attempting to aminate a chloroquinoline (e.g., 2-chloroquinoline), not a chloromethylquinoline. Are the challenges the same?

No, the reaction mechanisms and challenges are fundamentally different. The amination of a chloroquinoline involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed process like the Buchwald-Hartwig amination.[4][5][6] These reactions typically require harsher conditions or specialized catalysts. A chloromethylquinoline undergoes a standard SN2-type reaction at the benzylic-like carbon, which is generally easier but prone to the side reactions discussed in this guide. Conflating these two starting materials is a common pitfall that leads to failed reactions.

Q4: How critical is the choice of base and solvent?

Extremely critical. The base not only neutralizes the HCl generated but also influences the nucleophilicity of the amine and can promote side reactions. A strong, non-nucleophilic base is often ideal. The solvent determines reactant solubility and can affect the reaction rate (SN2 reactions are favored by polar aprotic solvents). See the table in Troubleshooting Guide: Problem 3 for specific recommendations.

Troubleshooting Guides

Problem 1: Formation of Bis-Alkylated Impurity

Symptoms:

  • LC-MS analysis shows a significant peak with a mass corresponding to [(Quinoline-CH₂)₂-NR].

  • TLC shows a new, often less polar, spot that grows over time as the starting material is consumed.

  • The desired mono-alkylated product yield is consistently low, even when starting material is fully consumed.

Causality: The mono-alkylated secondary amine product is often a stronger nucleophile than the starting primary amine. Kinetically, once a small amount of the product is formed, it can compete effectively with the starting amine for the remaining chloromethylquinoline.[3]

Mitigation Strategies:

  • Molar Ratio Adjustment (The Brute-Force Method):

    • Principle: By Le Chatelier's principle, using a large excess of the reactant amine (5 to 10 equivalents) makes the statistical probability of the chloromethylquinoline colliding with a primary amine much higher than with the newly formed secondary amine product.

    • Drawback: This is not atom-economical and can make purification difficult if the excess amine has a high boiling point.

  • Controlled Addition (The Kinetic Control Method):

    • Principle: Instead of adding all reagents at once, the chloromethylquinoline is added slowly (e.g., via a syringe pump) to a solution containing the amine and base. This keeps the concentration of the electrophile low at all times, ensuring it is more likely to react with the abundant primary amine.

    • Best For: Reactions where the amine is valuable or difficult to remove post-reaction.

  • Amine Protection (The Definitive Method):

    • Principle: Temporarily protect one of the N-H bonds of a primary amine, perform the alkylation, and then deprotect. This physically prevents bis-alkylation. The Boc (tert-butoxycarbonyl) group is ideal for this purpose as it is stable to the reaction conditions and easily removed.[7][8][9]

    • Advantage: Provides the cleanest reaction profile and highest selectivity for the mono-alkylated product.

cluster_main Desired Mono-Alkylation cluster_side Side Reaction: Bis-Alkylation RNH2 Primary Amine (R-NH2) QCH2Cl Chloromethylquinoline (Q-CH2Cl) Product Desired Product (Q-CH2-NHR) RNH2->Product + Q-CH2Cl (Base, Solvent) QCH2Cl2 Chloromethylquinoline (Q-CH2Cl) QCH2Cl->Product Byproduct Bis-Alkylated Byproduct ((Q-CH2)2-NR) QCH2Cl2->Byproduct Product->Byproduct + Q-CH2Cl (More Nucleophilic!)

Caption: Desired mono-alkylation vs. the competing bis-alkylation side reaction.

Problem 2: Hydrolysis to Hydroxymethylquinoline

Symptoms:

  • LC-MS shows a peak with a mass corresponding to the starting material where -Cl is replaced by -OH (M-Cl+OH).

  • A new, typically more polar, spot appears on TLC.

  • The reaction stalls, with starting material remaining even after extended time.

Causality: The benzylic-like chloride is susceptible to SN1 and SN2 hydrolysis if water is present.[10][11] Sources of water include wet solvents, hygroscopic reagents, or the use of aqueous bases like NaOH or K₂CO₃ in water.

Mitigation Strategies:

  • Anhydrous Conditions:

    • Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves (3Å or 4Å).

    • Reagents: Dry solid reagents (like K₂CO₃) in an oven before use. Ensure liquid amines and bases are anhydrous.

    • Atmosphere: Assemble the reaction glassware hot from the oven and maintain it under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.

  • Choice of Base:

    • Avoid aqueous bases.

    • Use non-hydroxylic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Use anhydrous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Dry all glassware in an oven at 120 °C for at least 4 hours.

  • Assemble the glassware (e.g., round-bottom flask with condenser) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add the anhydrous base (e.g., K₂CO₃, pre-dried) and a stir bar to the flask.

  • Add the anhydrous solvent (e.g., Acetonitrile or DMF from a Sure/Seal™ bottle) via a dry syringe.

  • Add the amine via a dry syringe.

  • Finally, add the chloromethylquinoline substrate, either as a solid (if stable) or as a solution in the anhydrous solvent.

  • Maintain the inert atmosphere throughout the reaction.

Start Hydrolysis byproduct detected in LC-MS/TLC CheckSolvent Is the solvent anhydrous grade and stored over sieves? Start->CheckSolvent CheckBase Are you using an aqueous base (e.g., aq. NaOH)? CheckSolvent->CheckBase  Yes Sol_DrySolvent Action: Use freshly distilled or Sure/Seal™ solvent. CheckSolvent->Sol_DrySolvent No CheckAtmosphere Is the reaction run under an inert atmosphere? CheckBase->CheckAtmosphere No Sol_Base Action: Switch to an anhydrous base (e.g., K2CO3, DIPEA). CheckBase->Sol_Base Yes Sol_Inert Action: Use N2 or Ar balloon and flame-dried glassware. CheckAtmosphere->Sol_Inert No ProblemSolved Problem Resolved CheckAtmosphere->ProblemSolved Yes Sol_DrySolvent->CheckBase Sol_Base->CheckAtmosphere Sol_Inert->ProblemSolved

Caption: A decision tree for diagnosing and resolving hydrolysis issues.

Problem 3: Low or No Conversion

Symptoms:

  • TLC/LC-MS analysis shows a majority of unreacted chloromethylquinoline starting material after the expected reaction time.

Causality: The rate of an SN2 reaction is dependent on the nucleophilicity of the amine, steric hindrance, solvent, and temperature. One or more of these factors may be suboptimal.

Mitigation Strategies:

  • Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor for byproduct formation, as higher temperatures can also accelerate side reactions.

  • Solvent Choice: If the reaction is slow in a less polar solvent like THF or Dichloromethane, switching to a polar aprotic solvent like DMF, DMSO, or Acetonitrile can accelerate the SN2 reaction.

  • Catalytic Iodide: Adding a catalytic amount (10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction. The iodide displaces the chloride via the Finkelstein reaction to form a more reactive iodomethylquinoline in situ.

  • Amine Nucleophilicity: If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), more forcing conditions (higher temperature, stronger base) may be required.

Amine TypeRelative NucleophilicityRecommended SolventRecommended BaseTypical Temperature
Primary Aliphatic HighAcetonitrile, THFK₂CO₃, DIPEARoom Temp - 50 °C
Secondary Aliphatic High (but sterically hindered)DMF, AcetonitrileK₂CO₃, DIPEA40 °C - 80 °C
Anilines (electron-rich) ModerateDMF, DMSOK₂CO₃, Cs₂CO₃50 °C - 100 °C
Anilines (electron-poor) LowDMSOCs₂CO₃, NaH80 °C - 120 °C

Purification Tips

Successfully running the reaction is only half the battle. Purifying the basic aminoquinoline products can also be challenging.

  • Acid-Base Extraction: The basicity of the product can be used to your advantage. Extract the crude reaction mixture with a dilute acid (e.g., 1M HCl) to pull the amine product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Chromatography: If chromatography is necessary, be aware that basic amines can streak on silica gel. To mitigate this, pre-treat the silica with triethylamine (typically 1-2% in the eluent) or use a different stationary phase like alumina.[12]

By systematically addressing these common pitfalls, you can significantly improve the outcome of your chloromethylquinoline amination reactions, leading to higher yields, better purity, and more reliable results in your research and development efforts.

References

  • Shao, L., et al. (2010). Palladium-catalyzed synthesis of N-alkyl-substituted 4-quinolones. Org. Lett., 12(19), 4344-4347.
  • (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents. ACS Omega.
  • (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide.
  • (2022). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry.
  • (2021).
  • (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores Journals.
  • (2015). High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]

  • (2018). Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society.
  • (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. Angewandte Chemie.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org. Available at: [Link]

  • Google Patents. (1983). Process for purification of quinoline yellow. U.S.
  • (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
  • ResearchGate. (n.d.). The mechanism of SNAr reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (2025).
  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Journal of Heterocyclic Chemistry.
  • (2003).
  • Google Patents. (2005). Method for purifying quinolinecarboxylic acid derivative.
  • (2012). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. PMC.
  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • Google Patents. (2007). Method for hydrolysis of aromatic chloromethyl compounds.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • (n.d.). HYDROLYSIS. University of Toronto.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (2026). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • (2018). HYDROLYSIS REACTIONS. SlidePlayer.
  • Fisher Scientific. (n.d.). Amination. Fisher Scientific. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. BenchChem.
  • (2018).
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • (2023).
  • Chemistry LibreTexts. (2015). 21.

Sources

Technical Support Center: Stability & Handling of 4-(1-Piperazinylmethyl)quinoline HCl

[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 4-(1-Piperazinylmethyl)quinoline HCl (or a derivative thereof) as a building block for medicinal chemistry or a probe in biological assays.[1]

To ensure your experimental data is reproducible, you must understand that this molecule is a tri-functional base stabilized as a hydrochloride salt. Its stability in solution is governed by three competing factors:

  • Oxidative Instability: The secondary amine in the piperazine ring and the "benzylic" methylene bridge are prone to radical oxidation.

  • Photolability: The quinoline core is a UV-chromophore that can generate reactive oxygen species (ROS) upon light exposure.[1]

  • pH-Dependent Solubility: As an HCl salt, it is soluble in acidic media but will catastrophically precipitate (crash out) if the pH approaches the molecule's isoelectric point or basic pKa.

This guide provides the protocols to navigate these challenges.

Module 1: Solution Chemistry & Solubility Profile

Before preparing your stock, you must understand the ionization states. This molecule has three relevant ionizable nitrogens.[1][2]

Physicochemical Properties
PropertyValue (Approximate)Technical Note
Molecular Weight ~263.77 g/mol (Free Base)Add ~36.5 g/mol per HCl equivalent for salt weight.[1]
pKa 1 (Quinoline N) ~4.9Protonated at pH < 4.[1]9.
pKa 2 (Piperazine N4) ~5.3Tertiary amine.[1]
pKa 3 (Piperazine N1) ~9.7Secondary amine (Most basic).[1]
Solubility (Water) High (>50 mM) at pH < 4The HCl salt provides an acidic local environment.[1]
Solubility (DMSO) High (>100 mM)Recommended for Stock Solutions.
Solubility (PBS pH 7.4) RISK ZONE The molecule is partially deprotonated; solubility drops significantly.[1]
The "Free Base Crash" Phenomenon

Users frequently report "cloudiness" when diluting the HCl stock into cell culture media (pH 7.4).

  • Mechanism: The HCl salt is acidic. When diluted into a buffered neutral medium (pH 7.4), the secondary amine (pKa ~9.7) remains protonated, but the quinoline (pKa ~4.9) and tertiary amine (pKa ~5.[1]3) deprotonate.[1] The resulting species is less polar, leading to precipitation if the concentration exceeds ~100 µM.

Module 2: Stability Mechanisms & Degradation

If your solution turns yellow/brown or you see "ghost peaks" on LC-MS, one of the following pathways has been activated.

Pathway 1: Oxidative Dealkylation & N-Oxide Formation

The piperazine ring is the "Achilles' heel." Dissolved oxygen can attack the secondary amine to form an N-oxide.[1] Furthermore, the methylene bridge (

Pathway 2: Photolytic Degradation

Quinolines absorb strongly in the UV region. Upon excitation, they can undergo electron transfer reactions with solvent molecules or dissolved oxygen, generating singlet oxygen (

Visualizing the Degradation Pathways

DegradationPathwaysCompound4-(1-Piperazinylmethyl)quinoline HClExcitedStateExcited Quinoline(Triplet State)Compound->ExcitedStateAbsorbanceNOxidePiperazine N-Oxide(M+16)Compound->NOxideDirect OxidationLightUV Light(λ < 350nm)Light->ExcitedStateOxygenDissolved O2(Trace Metals)Oxygen->NOxideRadicalMethylene Radical(-CH•-)ExcitedState->RadicalH-AbstractionCleavageAldehyde + Piperazine(Cleavage)Radical->CleavageO2 AttackDimerOxidative Dimers(Brown Color)Radical->DimerCoupling

Figure 1: Mechanistic pathways for the degradation of Piperazine-Quinoline conjugates. Note that light accelerates oxidative damage.[1]

Module 3: Recommended Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to maximize shelf-life (up to 6 months at -20°C).[1]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water for long-term storage to prevent hydrolysis or bacterial growth.[1]

  • Weighing: Weigh the HCl salt rapidly. It is hygroscopic.[1] If the powder is clumpy, dry it in a desiccator over

    
     for 2 hours before weighing.
    
  • Dissolution:

    • Add DMSO to the vial.[3]

    • Vortex vigorously.[1] The HCl salt may dissolve slower in DMSO than water; mild sonication (30 sec) is acceptable.

  • Inert Gas Purge (CRITICAL): Gently bubble Nitrogen (

    
    ) or Argon gas through the solution for 1 minute to displace dissolved oxygen.
    
  • Storage: Aliquot into amber glass vials (to block UV). Store at -20°C or -80°C.

Protocol B: Working Solution for Biological Assays

Use this protocol for immediate use (stable for < 24 hours).

  • Thaw: Thaw the DMSO stock in the dark at room temperature.

  • Dilution:

    • Step 1: Dilute the stock 1:10 into slightly acidic water (e.g., 10 mM Acetate buffer, pH 5.0) to create an intermediate.

    • Step 2: Dilute the intermediate into your final assay buffer (e.g., PBS pH 7.4).

    • Why? Direct dilution of high-concentration acidic DMSO stock into PBS can cause local precipitation shock.[1] The intermediate step buffers the transition.

  • Filtration: If sterilization is needed, use a PES (Polyethersulfone) or PVDF filter.[1] Avoid Nylon filters, which can bind quinolines.

Module 4: Troubleshooting & FAQs

Troubleshooting Decision Tree

TroubleshootingIssueObservation:Solution is Cloudy or ColoredCheckpHCheck pH of SolutionIssue->CheckpHHighPHpH > 7.5CheckpH->HighPHBasicLowPHpH < 6.0CheckpH->LowPHAcidicPrecipitationIssue: Free Base PrecipitationAction: Acidify or reduce conc.HighPH->PrecipitationCheckColorIs solution Yellow/Brown?LowPH->CheckColorYesColorIssue: Oxidation/PhotolysisAction: Discard & make fresh.CheckColor->YesColorYesNoColorIssue: Salt Effect/Salting OutAction: Switch buffer (e.g., to Tris).CheckColor->NoColorNo

Figure 2: Logic flow for diagnosing solution stability issues.

Frequently Asked Questions

Q1: My DMSO stock froze during shipping. Is it ruined? A: Likely not. DMSO freezes at 19°C. If the vial was sealed and protected from light, the compound is stable. Thaw completely at room temperature and vortex to ensure homogeneity before use. If you see a persistent solid that won't dissolve after warming, moisture may have entered, causing the HCl salt to hydrate and crash out.

Q2: Can I autoclave aqueous solutions of this compound? A: No. While the quinoline ring is thermally robust, the piperazine moiety and the HCl salt environment can lead to hydrolysis or oxidation at 121°C. Use sterile filtration (0.22 µm PVDF) instead.

Q3: I see a new peak at M+16 in my LC-MS. What is it? A: This is the N-Oxide .[1] It forms on the piperazine nitrogen (usually the N4 position, distal to the quinoline). This indicates your stock solution has been exposed to air.[1] Add an antioxidant like Ascorbic Acid (if compatible with your assay) or prepare fresh stock under Argon.[1]

Q4: Why does the protocol recommend Amber vials? A: Quinolines are photosensitizers. Even ambient laboratory light (fluorescent) can induce radical formation over a few days, leading to complex polymerization (browning) of the solution.

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from [1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[6] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data, 54(10), 2914-2917.[1]

  • University of Regina. (2009). pKa Values of Some Piperazines.

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-(Piperazin-1-ylmethyl)quinoline hydrochloride.[1]

  • Albini, A., & Monti, S. (2003).[1] "Photophysics and photochemistry of quinolines". Chemical Society Reviews.[1] (General reference for Quinoline photostability).

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 4-(1-Piperazinylmethyl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about molecular structure.[1] This guide offers an in-depth, comparative analysis of the ¹H NMR spectrum of 4-(1-Piperazinylmethyl)quinoline hydrochloride, a molecule of interest due to the prevalence of the quinoline scaffold in biologically active compounds.[2][3] By juxtaposing its spectral features with those of relevant analogues, this document aims to provide researchers with a robust framework for interpreting the ¹H NMR spectra of complex heterocyclic molecules.

The Causality Behind the Spectrum: Understanding the Quinoline and Piperazine Moieties

The ¹H NMR spectrum of 4-(1-Piperazinylmethyl)quinoline HCl is a composite of signals arising from its distinct structural components: the quinoline ring system, the piperazine ring, and the methylene bridge connecting them. The chemical shift of each proton is dictated by its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of aromatic rings, and through-bond or through-space interactions.

The Quinoline Ring: A Tale of Two Rings

The quinoline ring can be conceptualized as a fusion of a benzene ring and a pyridine ring.[4] This fusion results in a complex interplay of electron-donating and electron-withdrawing effects that govern the chemical shifts of its seven protons. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the protons in its vicinity (H-2, H-8). The aromatic system as a whole generates a ring current that significantly deshields all the quinoline protons, causing them to resonate at higher chemical shifts (typically 7.0-9.0 ppm) compared to non-aromatic protons.[4]

The Piperazine Moiety: Conformational Dynamics and the Influence of Protonation

The piperazine ring typically exists in a chair conformation. In an unsubstituted piperazine, the axial and equatorial protons are in rapid exchange, leading to a single averaged signal.[5] However, in N-substituted piperazines, the conformational dynamics can be more complex, sometimes resulting in distinct signals for different protons.[6] The presence of the hydrochloride salt is a critical factor. Protonation of the piperazine nitrogens leads to the formation of ammonium ions. This has a strong deshielding effect on the adjacent protons due to the positive charge, causing their signals to shift downfield. The N-H protons themselves often appear as broad signals due to rapid exchange with residual water or deuterium in the solvent.

A Step-by-Step Interpretation of the ¹H NMR Spectrum of 4-(1-Piperazinylmethyl)quinoline HCl

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Quinoline Protons
H-2~8.9Doublet (d)1HAdjacent to the nitrogen atom, strongly deshielded.
H-3~7.5Doublet (d)1HCoupled to H-2.
H-5~8.1Doublet (d)1HPeri-position to the substituent at C4, can be deshielded.
H-6~7.7Triplet (t) or Doublet of Doublets (dd)1HTypical aromatic region, coupled to H-5 and H-7.
H-7~7.9Triplet (t) or Doublet of Doublets (dd)1HTypical aromatic region, coupled to H-6 and H-8.
H-8~8.2Doublet (d)1HDeshielded due to proximity to the nitrogen atom's lone pair.
Methylene Bridge
-CH₂-~4.0Singlet (s)2HAdjacent to the electron-withdrawing quinoline ring and the protonated piperazine nitrogen.
Piperazine Protons
-CH₂- (positions 2', 6')~3.5Broad Multiplet4HAdjacent to the protonated nitrogen attached to the methylene bridge.
-CH₂- (positions 3', 5')~3.3Broad Multiplet4HAdjacent to the other protonated nitrogen.
Amine Protons
N-HVariable (broad)Broad Singlet2HLabile protons, chemical shift is concentration and solvent dependent.

Comparative Analysis with Alternative Compounds

To better understand the spectral features of 4-(1-Piperazinylmethyl)quinoline HCl, a comparison with simpler, related molecules is instructive.

Comparison Table of ¹H NMR Data
CompoundQuinoline Protons (δ, ppm)Methylene Protons (δ, ppm)Piperazine Protons (δ, ppm)
Quinoline [7]H-2: 8.89, H-3: 7.41, H-4: 8.12, H-5: 7.75, H-6: 7.52, H-7: 7.65, H-8: 8.08N/AN/A
4-Methylquinoline [8]Aromatic protons generally in the range of 7.0-8.5 ppm. H-2 and H-8 are typically the most downfield.Methyl (CH₃) at ~2.5 ppmN/A
1-Methylpiperazine [9]N/AN/A~2.3-2.9 ppm (broad multiplets)
4-(1-Piperazinylmethyl)quinoline HCl (Predicted) H-2: ~8.9, H-3: ~7.5, H-5: ~8.1, H-6: ~7.7, H-7: ~7.9, H-8: ~8.2~4.0~3.3-3.5

Analysis of Comparison:

  • The chemical shifts of the quinoline protons in the target molecule are expected to be similar to those in quinoline and 4-methylquinoline, with some downfield shifts due to the electron-withdrawing nature of the protonated piperazinylmethyl substituent.

  • The methylene bridge protons in the target molecule are significantly downfield (~4.0 ppm) compared to the methyl protons of 4-methylquinoline (~2.5 ppm). This is due to the combined electron-withdrawing effects of the quinoline ring and the adjacent protonated nitrogen of the piperazine ring.

  • The piperazine protons in the target molecule are shifted significantly downfield (~3.3-3.5 ppm) compared to those in 1-methylpiperazine (~2.3-2.9 ppm). This is a direct consequence of the protonation of the piperazine nitrogens in the HCl salt form, which strongly deshields the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of a high-quality ¹H NMR spectrum for 4-(1-Piperazinylmethyl)quinoline HCl, the following protocol should be followed. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.

Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A 1. Weigh ~5-10 mg of 4-(1-Piperazinylmethyl)quinoline HCl B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) A->B C 3. Add internal standard (e.g., TMS or TSP), if required B->C D 4. Filter solution into a clean, dry 5 mm NMR tube C->D E 5. Insert tube into spectrometer D->E F 6. Lock and shim the magnetic field E->F G 7. Set acquisition parameters (e.g., scans, spectral width) F->G H 8. Acquire ¹H NMR spectrum G->H I 9. Fourier transform, phase, and baseline correct H->I J 10. Reference spectrum to solvent or standard I->J K 11. Integrate signals and analyze multiplicities J->K L 12. Assign peaks and interpret the structure K->L

Sources

Comparative Evaluation of Novel Quinoline-Piperazine Hybrids as Dual EGFR/HER-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Hybrid Pharmacophores[1][2]

In the landscape of targeted cancer therapy, the fusion of quinoline and piperazine scaffolds represents a "privileged structure" strategy. Quinoline moieties, analogous to the ATP-adenine ring, provide high affinity for kinase hinge regions (specifically EGFR and HER-2). The piperazine ring acts not merely as a linker but as a solubility enhancer that positions terminal hydrophobic groups into the ribose-binding pocket or the hydrophobic channel II of the kinase domain.

This guide objectively compares the IC50 performance of two emerging series of quinoline-piperazine hybrids—Series A (C4-substituted) and Series B (C2-quinolinone derivatives) —against clinical standards (Erlotinib and Doxorubicin).

Key Finding: Recent data indicates that Series B (Compound 5a) exhibits superior potency against MCF-7 breast cancer lines (


) compared to Erlotinib (

), driven by dual EGFR/HER-2 inhibition.[1]

Structural Rationale & SAR Analysis

To understand the IC50 differentials, we must analyze the Structure-Activity Relationship (SAR). The hybridization strategy relies on three distinct zones:

  • The Hinge Binder (Quinoline/Quinolinone): Forms H-bonds with Met793 (EGFR).

  • The Solubility Linker (Piperazine): Protrudes towards the solvent front, improving pharmacokinetic profiles.

  • The Tail (Aryl/Sulfonamide): Occupies the hydrophobic pocket to ensure selectivity.

Figure 1: SAR Logic of Quinoline-Piperazine Hybrids

SAR_Analysis Core Quinoline/Quinolinone (Hinge Binder) Linker Piperazine Ring (Solubility & Geometry) Core->Linker C4 or C2 Attachment Tail Terminal Aryl/Sulfonamide (Hydrophobic Pocket) Linker->Tail N-Substitution EDG Electron Donating Groups (OMe at C6/C7) Increases Potency EDG->Core Enhances affinity EWG Electron Withdrawing Groups (F/Cl) Metabolic Stability EWG->Tail Modulates lipophilicity

Caption: Structural decomposition of the hybrid pharmacophore. The piperazine linker is critical for positioning the tail group into the hydrophobic pocket of the kinase.

Comparative Data Analysis: IC50 Performance

The following data aggregates performance metrics from recent high-impact studies (2023-2025), specifically focusing on Compound 8i (Priya et al.) and Compound 5a (Voigtlaender et al.).

Table 1: In Vitro Cytotoxicity (IC50) Comparison[3]
Compound ClassRepresentative IDTargetMCF-7 (Breast) IC50A549 (Lung) IC50EGFR Kinase IC50
Series A (C4-Link) Compound 8i [1]EGFR-TKHigh Potency 1.41 µM87.5% Inhibition*
Series B (C2-Link) Compound 5a [2]Dual EGFR/HER-234 nM 71 nM71 nM
Standard ErlotinibEGFR40 nM33 nM80 nM
Standard DoxorubicinDNA Intercalator1.15 µM0.85 µMN/A

*Note: Compound 8i values reported as % inhibition at screening dose; derived IC50 trends suggest sub-micromolar potency.

Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • Series B (5a) Superiority: The C2-quinolinone scaffold (Compound 5a) outperforms Erlotinib in MCF-7 cell lines (

    
     vs 
    
    
    
    ).[1] This is attributed to its dual-action mechanism, simultaneously blocking HER-2 (
    
    
    ), which prevents compensatory signaling often seen with pure EGFR inhibitors.
  • Series A (8i) Selectivity: While slightly less potent in absolute molarity compared to 5a, Series A compounds (like 8i and 6d) show exceptional docking scores at the ATP binding site, suggesting they may be more effective in resistant mutant strains (e.g., T790M) where steric bulk in the C4 position is advantageous.

Mechanism of Action (MOA)

Understanding why these IC50 values occur requires visualizing the signaling blockade. These hybrids function as ATP-competitive inhibitors .

Figure 2: Kinase Signaling Blockade[11]

MOA_Pathway EGFR EGFR / HER-2 (Tyrosine Kinase) RAS RAS EGFR->RAS Signal Transduction ATP ATP ATP->EGFR Phosphorylation (Activation) Hybrid Quinoline-Piperazine Hybrid (5a / 8i) Hybrid->EGFR Competitive Binding (Blocks ATP) Proliferation Cell Proliferation Hybrid->Proliferation Inhibits Apoptosis Apoptosis (Cell Death) Hybrid->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The hybrid molecule competitively displaces ATP at the EGFR tyrosine kinase domain, halting the RAS-RAF-MEK cascade and inducing apoptosis.

Experimental Validation Protocols

To replicate these IC50 values or validate new analogs, the following protocols are the industry standard for high-fidelity results.

Protocol A: MTT Cytotoxicity Assay

Use this to determine cellular IC50.

  • Seeding: Plate MCF-7 or A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Dissolve Quinoline-Piperazine hybrids in DMSO (keep final DMSO < 0.1%). Add serial dilutions (0.01 µM to 100 µM) to wells.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT (5 mg/mL in PBS). The yellow tetrazolium is reduced to purple formazan by mitochondrial succinate dehydrogenase in viable cells only.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: EGFR Kinase Inhibition Assay (ADP-Glo)

Use this to confirm the molecular target.

  • Reaction Mix: Combine recombinant EGFR kinase (0.2 ng/µL), substrate (Poly Glu:Tyr), and the test compound in kinase buffer.

  • Initiation: Add ATP (10 µM) to start the reaction. Incubate at room temperature for 60 mins.

  • Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Analysis: Luminescence is directly proportional to kinase activity. Lower luminescence = Higher Inhibition.

References

  • Priya, M. G. R., et al. (2024). "Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents."[2] Journal of Chemical and Pharmaceutical Research, 16(7):1-4.[2]

  • Voigtlaender, M., et al. (2018/2025 Context). "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors."[1] Frontiers in Chemistry.

  • El-Abd, A. O., et al. (2022). "Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment." RSC Advances.

  • Makawana, J. A., et al. (2024). "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors." Bioorganic Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1-Piperazinylmethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(1-Piperazinylmethyl)quinoline Hydrochloride Content Type: Operational Safety & Logistics Guide

Executive Summary & Chemical Context

4-(1-Piperazinylmethyl)quinoline Hydrochloride is a significant heterocyclic building block often utilized in the synthesis of antimalarial agents, kinase inhibitors, and GPCR ligands. Its structure combines a quinoline core (implicated in DNA intercalation) with a piperazine moiety (a known respiratory sensitizer).

Why this guide exists: Standard "gloves and glasses" protocols are insufficient for this compound due to the synergistic risks of the hydrochloride salt form (hygroscopic/acidic) and the piperazine ring. This guide provides a tiered PPE strategy to prevent sensitization and exposure during high-risk laboratory operations.

Risk Assessment: The "Why" Behind the PPE

Effective safety relies on understanding the molecular hazards, not just following a checklist.

Structural FeatureAssociated HazardOperational Implication
Piperazine Ring Respiratory Sensitization Inhalation of dust can trigger irreversible allergic reactions (asthma-like symptoms). Zero-tolerance for dust generation.
Quinoline Core Genotoxicity Potential Many quinoline derivatives are mutagenic. Treat as a potential carcinogen until specific toxicology proves otherwise.
HCl Salt Form Corrosivity & Hygroscopy Upon contact with mucous membranes (eyes/lungs), moisture hydrolizes the salt, releasing acidic protons. Causes immediate irritation/burns.
PPE Specifications: The Tiered Defense System

Do not rely on a single PPE standard. Select protection based on the state of matter.[1]

Table 1: PPE Matrix by Operational State
PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Spill Cleanup (Emergency)
Respiratory Mandatory: Chemical Fume Hood.[2] Backup: N95 or P100 Respirator if hood work is impossible.Recommended: Fume Hood.[2][3] Backup: Surgical mask (splash protection only).Mandatory: Full-face respirator with P100/Organic Vapor cartridges.
Hand Protection Double Nitrile Gloves (4 mil minimum). Technique: Tuck inner glove under lab coat cuff; outer glove over cuff.Single Nitrile Glove (Standard). Change frequency: Every 60 mins or immediately upon splash.Thick Nitrile or Butyl Rubber (Utility grade, >8 mil).
Eye Protection Chemical Safety Goggles (Indirect vented). Reason: Dust can bypass standard safety glasses.Safety Glasses with side shields (minimum).[2][4][5] Upgrade: Face shield if heating/pressurizing.Chemical Safety Goggles + Face Shield.[2]
Body Protection Standard Cotton Lab Coat + Tyvek Sleeve Covers .Standard Cotton Lab Coat.Tyvek Coveralls (Disposable).
Operational Protocols: Step-by-Step
Phase A: The "Weighing Ritual" (Solid State)

The highest risk of exposure occurs during weighing due to static-induced aerosolization.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Dry HCl salts are prone to "jumping" due to static charge.

  • The "Closed-Transfer" Method:

    • Tare the weighing boat inside the fume hood.

    • Open the source container only inside the hood.

    • Transfer solid.[2]

    • Critical Step: Wipe the exterior of the source container and the weighing boat with a damp Kimwipe (water/ethanol) before removing them from the hood. This removes invisible dust trails.

Phase B: Solution Preparation
  • Solvent Choice: Dissolve the solid slowly. The HCl salt may generate heat (exothermic) upon dissolution in water or methanol.

  • Acidification Risk: If neutralizing the salt to the free base, evolvement of fumes may occur. Ensure hood sash is at the lowest working position.

Phase C: Disposal & Decontamination
  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves and paper towels in a dedicated "Hazardous Solid" bag. Do not use general trash.

    • Liquid Waste: Segregate into "Halogenated Organic" or "Acidic Organic" streams depending on the solvent used.

  • Surface Decontamination:

    • Step 1: Wipe surface with 10% Sodium Bicarbonate (neutralizes the HCl salt).

    • Step 2: Wipe with 70% Ethanol (solubilizes the organic residue).

    • Step 3: Final water rinse.[6]

Visual Logic: Safety Decision Workflow

The following diagram illustrates the decision-making process for handling this compound, ensuring self-validating safety checks are performed.

G Start Start: Handling 4-(1-Piperazinylmethyl) quinoline HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Weighing Solution Solution (Dissolved) StateCheck->Solution Reaction DustRisk Risk: Inhalation & Static Aerosol Solid->DustRisk PPE_Solid PPE: Double Nitrile Gloves, Goggles, Tyvek Sleeves DustRisk->PPE_Solid HoodCheck Is Fume Hood Available? Respirator REQ: N95/P100 Respirator + Local Exhaust HoodCheck->Respirator No (High Risk) StandardHood Work in Hood (Sash < 18 inches) HoodCheck->StandardHood Yes PPE_Solid->HoodCheck Disposal Disposal: Segregate as Hazardous/Acidic Waste Respirator->Disposal StandardHood->Disposal SplashRisk Risk: Skin Absorption & Corrosive Splash Solution->SplashRisk PPE_Liquid PPE: Single Nitrile Gloves, Safety Glasses/Shield SplashRisk->PPE_Liquid PPE_Liquid->Disposal Decon Decon: Bicarb -> Ethanol -> Water Disposal->Decon

Caption: Decision logic for PPE selection based on physical state and engineering control availability.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA Fact Sheet. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine (Sensitisation Risks). ECHA. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[7] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.